N-(2,6-dimethylphenyl)pyridine-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,6-dimethylphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZDEASIMRREIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068190 | |
| Record name | N-(2,6-Dimethylphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39627-98-0 | |
| Record name | N-(2,6-Dimethylphenyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39627-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Picolinoxylidide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039627980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarboxamide, N-(2,6-dimethylphenyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2,6-Dimethylphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dimethylphenyl)pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Pyridinecarboxamide, N-(2,6-dimethylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',6'-PICOLINOXYLIDIDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. This document consolidates key chemical, physical, and potential biological data, alongside conceptual experimental protocols and pathway diagrams to support further research and development efforts.
Chemical and Physical Properties
This compound, identified with the CAS number 39627-98-0, is an organic compound featuring a pyridine ring linked to a 2,6-dimethylphenyl group via a carboxamide bridge.[1][2] This structure imparts a unique combination of properties that make it a subject of scientific interest. The compound is a solid at room temperature and is known to be an impurity in the local anesthetics Mepivacaine and Bupivacaine.[1][3]
The core physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 39627-98-0 | [2][4] |
| Molecular Formula | C₁₄H₁₄N₂O | [2][4][5] |
| Molecular Weight | 226.27 g/mol | [2][4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2',6'-Picolinoxylidide, N-(2,6-Dimethylphenyl)-2-picolinamide | [1][2] |
| Physical State | Solid | [5] |
| Melting Point | 103-105 °C | [5] |
| Solubility | No data available | [5] |
| InChI Key | SHZDEASIMRREIQ-UHFFFAOYSA-N | [2] |
| SMILES | Cc1cccc(C)c1NC(=O)c2ccccn2 | [3] |
Synthesis and Characterization
Conceptual Synthesis Protocol
A plausible synthetic route for this compound would involve the acylation of 2,6-dimethylaniline with a derivative of picolinic acid (pyridine-2-carboxylic acid). The key steps are outlined below:
-
Activation of Picolinic Acid: Picolinic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. This can be achieved by reacting picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or with a peptide coupling reagent.
-
Amide Bond Formation: The activated picolinic acid derivative is then reacted with 2,6-dimethylaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrogen chloride byproduct. This reaction forms the desired amide bond.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.
A generalized workflow for this synthesis is depicted in the following diagram:
Analytical Characterization
The structural confirmation of the synthesized this compound would typically involve a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the chemical structure, confirming the presence and connectivity of the aromatic rings, the methyl groups, and the amide linkage.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
-
Elemental Analysis: Combustion analysis would provide the empirical formula of the compound, which should match the calculated values for C₁₄H₁₄N₂O.
Potential Biological Activities and Mechanisms of Action
While extensive biological data for this compound is limited, the broader class of pyridine carboxamides has been investigated for various therapeutic applications.[6][7][8] Furthermore, structurally related compounds containing the N-(2,6-dimethylphenyl) moiety have shown notable pharmacological activities.
Anticonvulsant Activity
Research on structurally similar compounds suggests that this compound may possess anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)pyridinedicarboximides have demonstrated activity against maximal electroshock (MES)-induced seizures in animal models.[9] Additionally, N-(2,6-dimethylphenyl)-substituted semicarbazones have been identified as potent anticonvulsants, with a proposed mechanism involving the enhancement of GABAergic neurotransmission.[10]
The potential mechanisms of action for anticonvulsant drugs are multifaceted and can involve:[11][12]
-
Modulation of Voltage-Gated Ion Channels: Primarily the blockade of voltage-gated sodium channels, which reduces the rapid firing of neurons.
-
Enhancement of GABAergic Inhibition: Increasing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
-
Inhibition of Glutamatergic Excitation: Reducing the excitatory effects of the neurotransmitter glutamate.
The following diagram illustrates these potential anticonvulsant mechanisms:
References
- 1. CAS 39627-98-0: N-(2,6-Dimethylphenyl)-2-pyridinecarboxami… [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound [lgcstandards.com]
- 4. This compound - [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of N-(2,6-dimethylphenyl)pyridine-2-carboxamide
Abstract: This technical guide provides a comprehensive overview of the methodologies used to elucidate and confirm the chemical structure of N-(2,6-dimethylphenyl)pyridine-2-carboxamide. This compound, a key intermediate in various chemical syntheses and a known impurity in certain pharmaceutical products, requires precise structural confirmation for quality control and research purposes. This document details the key physicochemical properties, a representative synthetic protocol, and an in-depth analysis of the expected spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The integration of these analytical techniques provides unambiguous confirmation of the molecule's constitution, connectivity, and functional groups. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a pyridine-2-carboxamide core linked to a 2,6-dimethylphenyl group via an amide bond. It is also known as an impurity related to the local anesthetics Mepivacaine and Bupivacaine.[1][2]
Below is a visualization of the chemical structure.
Caption: Chemical structure of this compound.
The key identifiers and physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-(2,6-dimethylphenyl)picolinamide |
| Synonyms | N-(2,6-Dimethylphenyl)-2-picolinamide, Mepivacaine Impurity C[2][3] |
| CAS Number | 39627-98-0[2][4] |
| Molecular Formula | C₁₄H₁₄N₂O[2][4] |
| SMILES | Cc1cccc(C)c1NC(=O)c2ccccn2[1] |
| InChI Key | SHZDEASIMRREIQ-UHFFFAOYSA-N[2] |
| Property | Value |
| Molecular Weight | 226.27 g/mol [2][4] |
| Physical State | Solid[2] |
| Melting Point | 103-105 °C |
| Appearance | White to off-white solid |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through an amide coupling reaction between pyridine-2-carboxylic acid (picolinic acid) and 2,6-dimethylaniline. A common laboratory-scale method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by condensation with the amine.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: A general procedure for the synthesis of pyridine carboxamides involves a condensation reaction.[5]
-
Carboxylic Acid Activation: To a solution of pyridine-2-carboxylic acid (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (approx. 1.2 equivalents) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the picolinoyl chloride intermediate.
-
Amide Formation: The reaction mixture is cooled again to 0 °C. A solution of 2,6-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in anhydrous DCM is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Structure Elucidation via Spectroscopic Analysis
The definitive structure of a synthesized organic molecule is confirmed through the combined application of several spectroscopic techniques. Each method provides unique information about the molecular framework, functional groups, and atomic connectivity.
Caption: Workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can give clues to the structure through fragmentation patterns.
-
Expected Molecular Ion Peak: For C₁₄H₁₄N₂O, the expected monoisotopic mass is 226.1106 g/mol .[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) should be observed at m/z = 226. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₄H₁₄N₂O.
-
Key Fragmentation Patterns: Common fragmentation would involve the cleavage of the amide bond. Expect to see fragments corresponding to the picolinoyl cation (m/z = 106) and the 2,6-dimethylphenylaminyl radical or related ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3350-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic pyridine and dimethylphenyl rings.
-
Aliphatic C-H Stretch: Bands in the 2980-2850 cm⁻¹ region are expected for the C-H stretching of the methyl groups.
-
Amide I Band (C=O Stretch): A strong, sharp absorption band is anticipated between 1680-1650 cm⁻¹. This is one of the most characteristic peaks for an amide.
-
Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region due to the C=C bond vibrations within the aromatic rings.
-
N-H Bend (Amide II Band): A band around 1550-1510 cm⁻¹ is also characteristic of secondary amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted)
-
Amide N-H: A broad singlet is expected, typically downfield, in the range of δ 8.5-10.0 ppm. Its chemical shift can be concentration and solvent dependent.
-
Pyridine Ring Protons: The four protons on the pyridine ring will appear as distinct multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen (at C6) will be the most downfield.
-
Dimethylphenyl Ring Protons: The three protons on the 2,6-dimethylphenyl ring will likely appear as a multiplet system in the region of δ 7.0-7.3 ppm. Due to symmetry, the two meta protons will be equivalent, and the para proton will be unique.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons is expected in the upfield region, likely around δ 2.1-2.3 ppm. The two methyl groups are chemically equivalent due to free rotation around the C-N bond.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear in the δ 160-170 ppm range.
-
Aromatic Carbons: The carbons of the pyridine and dimethylphenyl rings will resonate in the δ 110-155 ppm region. The carbon attached to the nitrogen in the pyridine ring (C2) and the ipso-carbons of the dimethylphenyl ring will have distinct chemical shifts.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will show a signal in the upfield region, typically around δ 18-25 ppm.
Predicted Spectroscopic Data Summary
| Technique | Feature | Expected Value/Region |
| HRMS | [M+H]⁺ | m/z ≈ 227.1182 (Calculated for C₁₄H₁₅N₂O⁺) |
| IR (cm⁻¹) | N-H Stretch | 3350-3250 |
| C=O Stretch (Amide I) | 1680-1650 | |
| N-H Bend (Amide II) | 1550-1510 | |
| Aromatic C=C Stretch | 1600-1450 | |
| ¹H NMR (ppm) | Amide N-H | δ 8.5-10.0 (broad s, 1H) |
| Pyridine-H | δ 7.5-8.8 (m, 4H) | |
| Phenyl-H | δ 7.0-7.3 (m, 3H) | |
| Methyl-H | δ 2.1-2.3 (s, 6H) | |
| ¹³C NMR (ppm) | C=O | δ 160-170 |
| Aromatic C | δ 110-155 | |
| -CH₃ | δ 18-25 |
Crystallographic Analysis
While spectroscopic methods confirm the connectivity of atoms, single-crystal X-ray diffraction provides the most definitive proof of structure, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. If a suitable single crystal could be grown, this technique would offer unambiguous confirmation of the elucidated structure and provide valuable insight into its solid-state conformation and intermolecular interactions, such as hydrogen bonding.
Conclusion
The chemical structure of this compound can be reliably elucidated and confirmed through a synergistic combination of analytical techniques. Synthesis via amide coupling provides the material for analysis. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies key functional groups like the amide and aromatic rings. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific connectivity and arrangement of the pyridine and 2,6-dimethylphenyl moieties. Together, these methods provide unequivocal evidence for the assigned structure.
References
- 1. This compound [lgcstandards.com]
- 2. PHR9147 Pharmaceutical Secondary Standard CRM39627-98-0 [sigmaaldrich.com]
- 3. ContaminantDB: this compound [contaminantdb.ca]
- 4. This compound - [sigmaaldrich.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS: 39627-98-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-dimethylphenyl)pyridine-2-carboxamide, with the CAS number 39627-98-0, is a pyridine carboxamide derivative of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a pyridine ring linked via an amide bond to a 2,6-dimethylphenyl moiety, makes it a compelling candidate for biological investigation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and mechanisms of action based on available scientific literature.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₄H₁₄N₂O.[1] It is also known by synonyms such as 2',6'-Picolinoxylidide. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 39627-98-0 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 103-105 °C | - |
| SMILES | Cc1cccc(c1C)NC(=O)c2ccccn2 | [2] |
| InChI | InChI=1S/C14H14N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h3-9H,1-2H3,(H,16,17) | [2] |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for amide bond formation between a pyridine carboxylic acid and an aniline.
Materials:
-
Picolinic acid (Pyridine-2-carboxylic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
2,6-Dimethylaniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Activation of Picolinic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM with a catalytic amount of DMF.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (typically monitored by the cessation of gas evolution and/or TLC).
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude picolinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude picolinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 2,6-dimethylaniline and a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in anhydrous DCM.
-
Slowly add the solution of picolinoyl chloride to the 2,6-dimethylaniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to afford this compound.
-
References
N-(2,6-dimethylphenyl)pyridine-2-carboxamide IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a member of the aromatic anilide class of organic compounds.[1] It details its chemical identity, physicochemical properties, a representative synthesis protocol, and a discussion of the potential biological significance of the broader pyridine carboxamide scaffold.
Chemical Identity
-
IUPAC Name: this compound.[2]
-
Synonyms:
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. Publicly available experimental spectral data, such as ¹H or ¹³C NMR, and quantitative biological activity data are limited.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄N₂O | [1][2][3][4] |
| Molecular Weight | 226.27 g/mol | [2][6] |
| Physical State | Solid | [2] |
| Melting Point | 103-105 °C | [2][7] |
| Boiling Point | ~290.3 °C (Predicted) | [7] |
| Density | ~1.2 g/cm³ (Predicted) | [7] |
| Solubility | Data not readily available | [2] |
| Purity (Commercial) | >98% (HPLC), >99% (GC) | [2][5] |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a standard and effective method for creating N-aryl picolinamides involves the coupling of picolinic acid with the corresponding aniline.[1][8] The following is a representative protocol based on this established chemical transformation.
3.1 Synthesis of this compound
This two-step procedure involves the initial formation of an acyl chloride from picolinic acid, followed by its reaction with 2,6-dimethylaniline.
Materials and Reagents:
-
Picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
2,6-Dimethylaniline
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step 1: Formation of Picolinoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve 2,6-dimethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Dissolve the crude picolinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.
Synthesis and Characterization Workflow
The logical flow for the synthesis and confirmation of this compound is depicted below. This workflow outlines the key stages from starting materials to the final, purified compound.
Potential Biological Significance
While specific biological activity for this compound is not extensively documented in peer-reviewed literature, the pyridine carboxamide scaffold is a well-recognized pharmacophore in drug discovery and agrochemistry.
-
Antifungal Activity: Certain pyridine carboxamide derivatives, such as boscalid, function as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[8]
-
Anticonvulsant Properties: N-(2,6-dimethylphenyl)pyridinedicarboximides, which share structural similarities, have been synthesized and shown to be active against maximal electroshock (MES) induced seizures in animal models.[9]
-
Cancer Therapy: More recently, novel pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[10]
The presence of the 2,6-dimethylphenyl group is also common in pharmacologically active molecules, often used to restrict bond rotation and influence binding conformations. Given this context, this compound serves as a valuable compound for screening libraries and as a foundational structure for the development of new therapeutic agents.
References
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 39627-98-0|N-(2,6-Dimethylphenyl)picolinamide|BLD Pharm [bldpharm.com]
- 6. CAS 39627-98-0: N-(2,6-Dimethylphenyl)-2-pyridinecarboxami… [cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - [sigmaaldrich.com]
N-(2,6-dimethylphenyl)pyridine-2-carboxamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant pathways associated with N-(2,6-dimethylphenyl)pyridine-2-carboxamide. The information is intended for professionals in the fields of chemical research and drug development.
Core Compound Data
This compound is an organic compound featuring a pyridine ring linked to a 2,6-dimethylphenyl group via an amide bond. It is essential to distinguish this compound from the closely related N-(2,6-dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide, which contains an additional oxygen atom.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 39627-98-0 |
Experimental Protocols
The synthesis of this compound typically involves the coupling of a picolinic acid derivative with 2,6-dimethylaniline. A general and representative experimental protocol for this amidation reaction is provided below. This method is based on the common laboratory practice of activating the carboxylic acid with a chlorinating agent followed by nucleophilic substitution by the amine.
General Synthesis Protocol: Amide Coupling via Acyl Chloride
Objective: To synthesize this compound from picolinic acid and 2,6-dimethylaniline.
Reagents and Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
2,6-dimethylaniline
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Activation of Picolinic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of picolinoyl chloride is complete at this stage.
-
-
Amide Formation:
-
In a separate flask, dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared picolinoyl chloride solution from step 1 to the solution of 2,6-dimethylaniline.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general logic of the synthesis and a conceptual signaling pathway where such a molecule could be involved.
Caption: General workflow for the synthesis of this compound.
N-(2,6-dimethylphenyl)pyridine-2-carboxamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a chemical compound belonging to the class of aromatic anilides, characterized by a pyridine-2-carboxamide core substituted with a 2,6-dimethylphenyl group. This molecule, also known by synonyms such as N-(2,6-dimethylphenyl)picolinamide, holds interest in medicinal chemistry and material science due to the presence of the versatile pyridine and carboxamide moieties. This technical guide provides a comprehensive overview of its known physical and chemical properties, general synthetic approaches, and an exploration of the biological activities associated with its structural class.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature with limited solubility in common polar solvents.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(2,6-dimethylphenyl)picolinamide, N-(2',6'-Dimethylphenl)-2-pyridine carboxamide | [2] |
| CAS Number | 39627-98-0 | [1] |
| Molecular Formula | C₁₄H₁₄N₂O | [1] |
| Molecular Weight | 226.27 g/mol | [2] |
| Physical State | Solid | [3] |
| Melting Point | 104 °C | [2] |
| Boiling Point (Predicted) | 290.3 ± 35.0 °C | [2] |
| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Synthesis and Characterization
General Synthesis Approach
A plausible synthetic route for this compound is outlined below. This involves the activation of picolinic acid (pyridine-2-carboxylic acid) to an acyl chloride, followed by its reaction with 2,6-dimethylaniline.
Experimental Workflow: General Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Purification and Analysis
Following the synthesis, the crude product would typically be purified using standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.
The characterization of the purified this compound would be performed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group, and the aromatic C-H and C=C vibrations of the pyridine and dimethylphenyl rings.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature did not yield specific studies on the biological activity or the mechanism of action of this compound. However, the broader class of pyridine carboxamide derivatives has been investigated for various pharmacological activities.
-
Antifungal Activity: Several novel pyridine carboxamide derivatives have been synthesized and shown to exhibit antifungal activity. The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain of fungi.[4]
-
Anticonvulsant Activity: Certain N-(2,6-dimethylphenyl)pyridinedicarboximides, which share structural similarities with the topic compound, have demonstrated anticonvulsant properties in animal models, primarily against maximal electroshock (MES) induced seizures.[5] This suggests a potential for compounds with the N-(2,6-dimethylphenyl) moiety to interact with targets in the central nervous system. Other studies on N-(2,6-dimethylphenyl)-substituted compounds have also reported anticonvulsant effects, with some evidence pointing towards the modulation of GABAergic neurotransmission.[6][7]
-
Enzyme Inhibition: The pyridine carboxamide scaffold is present in molecules that have been investigated as inhibitors of various enzymes. For instance, some derivatives have been explored as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[8] Additionally, other derivatives have been studied as urease inhibitors.[9]
Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological targets and mechanism of action.
Conclusion
This compound is a well-defined chemical entity with established physical and chemical properties. While a specific, detailed synthesis protocol is not publicly available, its synthesis can be reasonably achieved through standard organic chemistry methodologies. The primary knowledge gap for this compound lies in its biological activity. Although the broader class of pyridine carboxamides exhibits a range of interesting pharmacological properties, including antifungal and anticonvulsant activities, the specific biological profile of this compound remains to be determined. This presents an opportunity for future research to explore the potential of this compound in various therapeutic areas.
References
- 1. ContaminantDB: this compound [contaminantdb.ca]
- 2. chembk.com [chembk.com]
- 3. N -(2,6-dimethylphenyl)-6-hydroxypicolinamide 1982260-18-3 Sigma-Aldrich [sigmaaldrich.com]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a synthetic organic compound belonging to the picolinamide class of molecules. Picolinamides, characterized by a pyridine-2-carboxamide scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogs, focusing on its synthesis, potential therapeutic applications, and mechanisms of action. The information is presented to aid researchers and professionals in drug discovery and development in understanding the potential of this chemical entity.
Synthesis and Characterization
The synthesis of this compound can be achieved through standard amidation reactions. A common and efficient method involves the coupling of picolinic acid with 2,6-dimethylaniline.
A general synthetic scheme is outlined below:
The reaction typically proceeds by first activating the carboxylic acid group of picolinic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using a coupling agent like dicyclohexylcarbodiimide (DCC). The activated picolinic acid derivative is then reacted with 2,6-dimethylaniline in the presence of a base to yield the final product. Purification is typically achieved through recrystallization or column chromatography.
Characterization of the synthesized compound is confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the C=O stretch of the amide and the N-H stretch.
-
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the compound and to confirm its elemental composition.
Potential Therapeutic Applications and Biological Activities
While specific biological data for this compound is limited in publicly available literature, the broader class of picolinamides and N-aryl carboxamides has been extensively studied, revealing a range of therapeutic potentials. The primary activities associated with this structural class are anticonvulsant, anti-inflammatory, and antifungal effects.
Anticonvulsant Activity
Structurally related N-(2,6-dimethylphenyl)pyridinedicarboximides have demonstrated significant anticonvulsant properties.[1] The dicarboximide analog, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide, has been evaluated in preclinical models of epilepsy, showing promising activity in the Maximal Electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[1]
| Compound | Animal Model | Route of Administration | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Rat | Oral | 54.2 | >1488 | >27.4 | [1] |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Mouse | Intraperitoneal | 160.9 | 311 | 1.93 | [1] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for screening potential anticonvulsant drugs.
-
Animal Model: Male albino mice or rats are commonly used.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered.
-
Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this tonic phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated. The median toxic dose (TD₅₀), which is the dose at which 50% of the animals exhibit signs of motor impairment (e.g., in the rotarod test), is also determined. The protective index (PI = TD₅₀/ED₅₀) is then calculated as a measure of the drug's margin of safety.
Proposed Mechanism of Anticonvulsant Action
The anticonvulsant activity of many carboxamide-containing drugs is attributed to their ability to modulate voltage-gated sodium channels.[2] By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.
Anti-inflammatory Activity
Picolinamide and related benzamide derivatives have been reported to possess anti-inflammatory properties.[3] The mechanism of action is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Drug Administration: The test compound is administered orally or intraperitoneally prior to the induction of inflammation.
-
Induction of Edema: A subcutaneous injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is made into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated control group.
Proposed Mechanism of Anti-inflammatory Action
The inhibition of the NF-κB pathway by picolinamide derivatives can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.[4]
Antifungal Activity
Several studies have highlighted the antifungal potential of picolinamide derivatives.[5][6] The proposed mechanism for some of these compounds involves the inhibition of the fungal protein Sec14p, a phosphatidylinositol transfer protein.[7]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antifungal activity of a compound.
-
Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) is used.
-
Culture Medium: A suitable broth medium, such as RPMI-1640, is used.
-
Drug Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: A standardized inoculum of the fungal suspension is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |
| Chloro-substituted Picolinamides | Rhizoctonia solani | 29.1 - 87.2 | [5] |
| Chloro-substituted Picolinamides | Alternaria alternata | 33.9 - 87.2 | [5] |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. While direct biological data for this specific molecule is not extensively available, the consistent and potent activities observed in its close structural analogs strongly suggest its potential as an anticonvulsant, anti-inflammatory, and antifungal agent. The synthetic accessibility of this compound, coupled with the well-established in vitro and in vivo assays for these therapeutic areas, provides a solid foundation for further investigation. Future research should focus on the direct biological evaluation of this compound to quantify its efficacy and elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential for clinical development.
References
- 1. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. scialert.net [scialert.net]
- 7. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of N-(2,6-dimethylphenyl)pyridine-2-carboxamide: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the initial screening results and associated data for the compound N-(2,6-dimethylphenyl)pyridine-2-carboxamide. A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific preclinical or clinical screening data for this particular molecule. While information regarding its basic chemical properties is accessible, detailed experimental results from biological assays, including quantitative metrics such as IC₅₀ or ED₅₀ values, and elucidated mechanisms of action are not currently published. This document summarizes the available chemical information and contextualizes the compound within the broader landscape of related pyridine carboxamide derivatives that have been investigated for various therapeutic applications.
Compound Identification
This compound is a chemical compound with the following identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 39627-98-0 |
| Molecular Formula | C₁₄H₁₄N₂O[1] |
| Molecular Weight | 226.27 g/mol [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=N2[1] |
Review of Screening Data
Extensive searches of scientific databases and literature have not yielded any specific initial screening results for this compound. There are no publicly available reports detailing its activity in any biological assays, including but not limited to, enzyme inhibition, receptor binding, or cell-based functional screens. Consequently, no quantitative data for parameters like IC₅₀, EC₅₀, or Ki can be presented.
Context from Related Compounds
While direct data on the target compound is unavailable, the broader class of pyridine carboxamide derivatives has been the subject of significant research, revealing a range of biological activities. It is plausible that this compound may have been synthesized as part of a library for screening against various targets, given the activities of structurally related molecules.
Antifungal Activity
Certain novel pyridine carboxamide derivatives have been investigated as potential succinate dehydrogenase (SDH) inhibitors for their antifungal properties. For instance, studies have shown that some compounds in this class exhibit moderate to good in vitro antifungal activity.[2] The mechanism of action for these fungicides involves the disruption of the mitochondrial tricarboxylic acid cycle.[2]
Anticonvulsant Activity
Derivatives incorporating the N-(2,6-dimethylphenyl) moiety, though with different core structures such as dicarboximides and semicarbazones, have been synthesized and evaluated for anticonvulsant properties.[3][4] These compounds have shown activity in animal models of seizures, like the maximal electroshock (MES) induced seizure model.[3] Some N-(2,6-dimethylphenyl) semicarbazones have demonstrated a wide spectrum of anticonvulsant activity with no reported neurotoxicity.[4]
Enzyme Inhibition in Cancer
Substituted pyridine carboxamide derivatives have also been explored as potent allosteric inhibitors of SHP2, a critical regulator in proliferation pathways and a target for cancer therapy.[5] Additionally, other analogues have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for immunotherapy.[6]
Hypothetical Experimental Workflow
Should this compound be subjected to an initial screening cascade, a typical workflow could be represented as follows. This diagram illustrates a general process for primary screening and hit confirmation.
Caption: A generalized workflow for the initial screening of a chemical compound.
Conclusion
There is currently a lack of publicly available initial screening data for this compound. While the chemical scaffold is of interest due to the diverse biological activities observed in related pyridine carboxamide and N-(2,6-dimethylphenyl)-containing derivatives, no specific therapeutic potential can be ascribed to this particular molecule without empirical evidence. Researchers interested in this compound would need to perform primary screening assays to determine its biological activity profile. Future research could explore its potential as an antifungal, anticonvulsant, or enzyme inhibitor based on the activities of analogous structures.
References
- 1. N-(2,6- Dimethyl phenyl)-2-Picolinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a key intermediate in pharmaceutical development. The protocols outlined below describe two primary synthetic routes from 2,6-dimethylaniline: the acylation of 2,6-dimethylaniline with picolinoyl chloride and the direct amide coupling of 2,6-dimethylaniline with picolinic acid using a coupling agent. These methods are widely applicable in medicinal chemistry and drug discovery for the creation of novel bioactive molecules.
Introduction
This compound and its analogues are of significant interest in pharmaceutical research. The core structure, featuring a pyridine-2-carboxamide moiety linked to a substituted aniline, is a common scaffold in various biologically active compounds. For instance, the related compound N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[1] The synthesis of these amide-based compounds is a fundamental transformation in organic chemistry, and robust, high-yielding protocols are essential for drug development pipelines.
The two methods presented here offer flexibility in terms of reagent availability and reaction conditions. The choice of method may depend on the scale of the synthesis, the desired purity of the final product, and the availability of starting materials and reagents.
Data Presentation
Table 1: Summary of Synthetic Protocols and Outcomes
| Parameter | Method 1: Picolinoyl Chloride | Method 2: Amide Coupling |
| Starting Materials | 2,6-dimethylaniline, Picolinic acid, Thionyl chloride | 2,6-dimethylaniline, Picolinic acid |
| Key Reagents | Triethylamine (or other base) | EDC, HOBt, DIPEA |
| Solvent | Dichloromethane (DCM) or similar aprotic solvent | Dichloromethane (DCM) or Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours | 5-12 hours |
| Typical Yield | Good to Excellent | Good to Excellent |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Method 1: Synthesis via Picolinoyl Chloride
This method involves the in-situ generation of picolinoyl chloride from picolinic acid using a chlorinating agent such as thionyl chloride, followed by reaction with 2,6-dimethylaniline.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
2,6-dimethylaniline
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Picolinoyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by TLC.
-
Amide Bond Formation: In a separate flask, dissolve 2,6-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared picolinoyl chloride solution to the solution of 2,6-dimethylaniline and triethylamine dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Method 2: Direct Amide Coupling
This protocol utilizes a coupling agent to directly form the amide bond between picolinic acid and 2,6-dimethylaniline, which can be advantageous for electron-deficient amines.[2]
Materials:
-
Picolinic acid
-
2,6-dimethylaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of picolinic acid (1.0 eq) in anhydrous DCM or acetonitrile, add 2,6-dimethylaniline (1.1 eq), EDC (1.2 eq), HOBt (a catalytic amount, e.g., 0.1 eq), and DIPEA (1.5 eq).[2]
-
Stir the reaction mixture at room temperature for 5-12 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflows for this compound.
Logical Relationship of Reaction Components
Caption: Key components in the synthesis of the target amide.
References
Application Notes and Protocols for the One-Pot Synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed one-pot synthesis protocol for N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a valuable compound in medicinal chemistry and materials science. The described method utilizes a carbodiimide-mediated coupling of pyridine-2-carboxylic acid and 2,6-dimethylaniline, which is a common and effective strategy for amide bond formation.[1][2][3] This protocol is designed to be efficient and high-yielding, making it suitable for laboratory-scale synthesis. The document includes a comprehensive experimental procedure, a summary of reactants and their quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound and its derivatives are of significant interest due to their potential biological activities and applications as ligands in coordination chemistry. The synthesis of such amides is a fundamental transformation in organic chemistry.[4] Traditional methods often involve multi-step procedures with the isolation of reactive intermediates like acid chlorides.[5] However, one-pot syntheses employing coupling reagents offer a more streamlined and efficient alternative by avoiding the handling of sensitive intermediates and reducing waste.[3][6] This protocol details a one-pot approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between pyridine-2-carboxylic acid and 2,6-dimethylaniline with high efficiency and minimal side reactions.[1]
Data Presentation
The following table summarizes the reactants, reagents, and solvents required for the one-pot synthesis of this compound.
| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Amount | Role |
| Pyridine-2-carboxylic acid | C₆H₅NO₂ | 123.11 | 1.0 | 1.23 g (10 mmol) | Starting Material |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 1.1 | 1.33 g (11 mmol) | Starting Material |
| EDC (EDCI) | C₉H₁₇N₃·HCl | 191.70 | 1.2 | 2.30 g (12 mmol) | Coupling Reagent |
| HOBt | C₆H₅N₃O | 135.13 | 1.2 | 1.62 g (12 mmol) | Additive/Racemization Suppressant |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.5 | 3.5 mL (25 mmol) | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Solvent |
Experimental Protocol
One-Pot Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add pyridine-2-carboxylic acid (1.23 g, 10 mmol) and dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until the acid is fully dissolved.
-
Addition of Reagents: To the solution, add 2,6-dimethylaniline (1.33 g, 11 mmol), 1-Hydroxybenzotriazole (HOBt) (1.62 g, 12 mmol), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12 mmol).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (TEA) (3.5 mL, 25 mmol) dropwise to the stirred mixture over 5 minutes.
-
Reaction Progression: After the addition of TEA, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation of Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
EDC and HOBt can be irritating; handle with care.
-
Triethylamine is a corrosive and flammable base; handle with caution.
References
- 1. peptide.com [peptide.com]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for the Synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a powerful tool in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1]
This document provides detailed application notes and protocols for the synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a molecule of interest in drug discovery. The primary synthetic strategy discussed involves a two-step approach: a Suzuki-Miyaura coupling to form the 2-arylpyridine core, followed by an amidation reaction to install the final carboxamide moiety. An alternative, more direct Suzuki coupling approach is also considered.
Core Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two primary pathways involving a Suzuki coupling reaction.
1. Two-Step Synthesis: Suzuki Coupling followed by Amidation
This robust and widely applicable method involves the initial formation of a 2-aryl picolinic acid ester via a Suzuki-Miyaura coupling. The ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with 2,6-dimethylaniline to yield the target amide.
2. Direct Suzuki Coupling of a Pre-formed Amide
A more convergent approach involves the direct Suzuki-Miyaura coupling of a 2-halo-N-(2,6-dimethylphenyl)pyridine-2-carboxamide with (2,6-dimethylphenyl)boronic acid. This method can be highly efficient if the amide functionality is stable under the reaction conditions.
Data Presentation: Representative Yields for Suzuki Coupling of 2-Halopyridines
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 2-halopyridines with arylboronic acids, demonstrating the general efficiency of this transformation. While not specific to the target molecule, these data provide an expected range of yields for the key C-C bond-forming step.
| Entry | 2-Halopyridine Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 95 | [2] |
| 2 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 | [3] |
| 3 | Pyridine-2-sulfonyl fluoride | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 100 | 89 | [4] |
| 4 | 2-Bromopyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [2] |
| 5 | 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 | K₂CO₃ | Methanol | 65 | 85 | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1a: Suzuki-Miyaura Coupling to Synthesize Methyl 2-(2,6-dimethylphenyl)picolinate
-
Materials:
-
Methyl 2-chloropicolinate
-
(2,6-Dimethylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-chloropicolinate (1.0 mmol, 1.0 eq), (2,6-dimethylphenyl)boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(2,6-dimethylphenyl)picolinate.
-
Step 1b: Amidation of Methyl 2-(2,6-dimethylphenyl)picolinate
-
Materials:
-
Methyl 2-(2,6-dimethylphenyl)picolinate
-
2,6-Dimethylaniline
-
Sodium methoxide (NaOMe) or another suitable base
-
Toluene, anhydrous
-
-
Procedure:
-
Dissolve methyl 2-(2,6-dimethylphenyl)picolinate (1.0 mmol, 1.0 eq) and 2,6-dimethylaniline (1.2 mmol, 1.2 eq) in anhydrous toluene (10 mL) in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 mmol, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[5][6]
-
Protocol 2: Direct Suzuki Coupling of N-(2,6-dimethylphenyl)-2-chloropicolinamide
-
Materials:
-
N-(2,6-dimethylphenyl)-2-chloropicolinamide (can be synthesized from 2-chloropicolinic acid and 2,6-dimethylaniline)
-
(2,6-Dimethylphenyl)boronic acid
-
PXPd2 catalyst (or a similar air-stable palladium catalyst)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, reagent-grade
-
-
Procedure:
-
In a reaction vial, combine N-(2,6-dimethylphenyl)-2-chloropicolinamide (1.0 mmol, 1.0 eq), (2,6-dimethylphenyl)boronic acid (1.5 mmol, 1.5 eq), PXPd2 catalyst (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add methanol (5 mL) and seal the vial.
-
Heat the reaction mixture at 65 °C with vigorous stirring for 4-8 hours, monitoring by TLC or LC-MS.[3]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product, this compound.
-
Mandatory Visualizations
Caption: Two-step workflow for the synthesis of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(2,6-dimethylphenyl)pyridine-2-carboxamide Antifungal Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-dimethylphenyl)pyridine-2-carboxamide belongs to the picolinamide class of chemical compounds. Picolinamides, and the broader group of pyridine carboxamides, have garnered significant interest in the field of medicinal chemistry due to their potential as antifungal agents. While specific data on this compound is not extensively available in public literature, the general class of compounds has shown promise. This document provides a detailed protocol for assessing the antifungal activity of this and related compounds, alongside representative data from structurally similar molecules to guide research efforts.
The antifungal activity of pyridine carboxamides is believed to stem from their ability to interfere with crucial cellular processes in fungi. Proposed mechanisms of action for this class of compounds include the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain, and the disruption of the cytochrome bc1 complex. Another identified target for some picolinamides is the lipid-transfer protein Sec14, which is vital for cell viability. These potential mechanisms make them attractive candidates for the development of novel antifungal drugs, particularly in light of increasing resistance to existing therapies.
These application notes provide a standardized methodology for in vitro antifungal susceptibility testing using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Antifungal Activity of Structurally Related Pyridine Carboxamide Derivatives
Note: The following data is for structurally related pyridine carboxamide and nicotinamide derivatives and is intended to be illustrative of the potential antifungal activity of this class of compounds. The exact activity of this compound may vary.
| Compound/Drug | Fungal Species | MIC Range (µg/mL) | Reference |
| Nicotinamide Derivative 16g | Candida albicans SC5314 | 0.25 | [1] |
| Fluconazole-Sensitive C. albicans (2 strains) | 0.125 - 0.5 | [1] | |
| Fluconazole-Resistant C. albicans (6 strains) | 0.125 - 1 | [1] | |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Good in vivo activity | [2] |
| Fluconazole | Candida albicans SC5314 | 0.25 | [1] |
| Fluconazole-Resistant C. albicans (6 strains) | 16 - >64 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay for Yeasts (e.g., Candida albicans)
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.
1. Materials:
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
2. Preparation of Stock Solutions and Reagents:
-
Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
RPMI-1640 Medium: Prepare and sterilize the RPMI-1640 medium according to the manufacturer's instructions.
3. Inoculum Preparation:
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
4. Assay Procedure:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a starting concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
The last row should serve as a growth control (no compound) and a sterility control (no inoculum).
-
Inoculate each well (except the sterility control) with 100 µL of the working fungal inoculum. This will bring the final volume in each well to 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density at a wavelength of 490 nm.
Visualizations
Caption: Experimental workflow for the broth microdilution antifungal susceptibility assay.
Caption: Potential mechanisms of action for pyridine carboxamide antifungals.
References
Application Notes and Protocols for N-(2,6-dimethylphenyl)pyridine-2-carboxamide as a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,6-dimethylphenyl)pyridine-2-carboxamide belongs to the carboxamide class of chemical compounds, a group known to contain potent inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a central role in cellular respiration and energy production.[2] Inhibition of SDH disrupts these pathways, leading to decreased ATP synthesis and the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis.[3] This mechanism of action has made SDH inhibitors valuable tools in the development of fungicides and potential therapeutics for diseases characterized by metabolic dysregulation, such as cancer and parasitic infections.[4][5][6]
These application notes provide a comprehensive overview of this compound as a representative SDH inhibitor. While specific quantitative data for this exact compound is not extensively available in the public domain, this document summarizes the expected inhibitory activity based on closely related pyridine carboxamide analogs. Detailed protocols for evaluating its effects on SDH activity and cellular mitochondrial respiration are provided to guide researchers in their investigations.
Data Presentation: Inhibitory Activity of Pyridine Carboxamide Analogs on Succinate Dehydrogenase
The following table summarizes the inhibitory activity (IC50 values) of various pyridine carboxamide and other carboxamide fungicides that target succinate dehydrogenase. This data serves as a reference for the expected potency range of this compound and can be used for comparison with newly generated experimental data.
| Compound Class | Analog Example | Target Organism/Enzyme | IC50 (µM) | Reference |
| Pyridine Carboxamide | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea SDH | 17.3 | [4] |
| Pyridine Carboxamide | Thifluzamide | Botrytis cinerea SDH | 14.4 | [4] |
| Pyrazole Carboxamide | Bixafen | Rhizoctonia solani SDH | 1.222 | |
| Pyrazole Carboxamide | Fluxapyroxad | Botrytis cinerea SDH | 1.031 | |
| Phenyl-pyrazole-carboxamide | Compound 12 | Rhizoctonia solani SDH | 1.836 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of SDH Inhibition
Inhibition of succinate dehydrogenase by this compound disrupts the electron transport chain, leading to a cascade of downstream cellular events.
Caption: Inhibition of SDH by this compound.
General Experimental Workflow for Screening SDH Inhibitors
This workflow outlines the key steps for identifying and validating novel succinate dehydrogenase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial respiratory chain complex I dysfunction induced by N-methyl carbamate ex vivo can be alleviated with a cell-permeable succinate prodrug Carbamate toxicity and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(2,6-dimethylphenyl)pyridine-2-carboxamide in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for the initial in vitro evaluation of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a novel compound with potential applications in cell signaling research. Due to the limited publicly available data on this specific molecule, this document presents a series of standardized, robust protocols for characterizing its effects on cell viability, apoptosis, and a hypothetical kinase signaling pathway. The provided data and signaling pathway are illustrative and intended to serve as a template for experimental design and data presentation.
Data Presentation
The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines using a luminescence-based cell viability assay following a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) values were calculated and are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 7.2 |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HCT116 | Colorectal Carcinoma | 5.8 |
| U-87 MG | Glioblastoma | 9.1 |
Caption: Table 1. Hypothetical IC50 values for this compound.
Hypothetical Signaling Pathway
This compound is postulated to act as an inhibitor of the hypothetical "Pyridine Carboxamide Kinase 1" (PCK1), a serine/threonine kinase involved in a pro-survival signaling cascade. Inhibition of PCK1 is expected to reduce the phosphorylation of its downstream effector, "Substrate X" (SubX), leading to the induction of apoptosis.
Caption: Hypothetical PCK1 signaling pathway inhibited by the compound.
Experimental Protocols
Cell Viability Assessment (Luminescence-Based)
This protocol describes a method to determine the dose-dependent effect of this compound on the viability of adherent cells using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Adherent cells of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well microplates suitable for luminescence
-
Luminescence-based cell viability reagent
-
Multimode microplate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 2-fold or 3-fold) in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should not exceed 0.5%.
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and perform a cell count. b. Dilute the cell suspension in complete medium to a seeding density of 5,000 cells/100 µL. c. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of the prepared compound dilutions (including a vehicle control with DMSO) to the respective wells. c. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Measurement: a. Equilibrate the plate and the luminescence reagent to room temperature for 30 minutes. b. Add 100 µL of the luminescence reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only). b. Normalize the data to the vehicle-treated control wells (set to 100% viability). c. Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7 using a luminescent, substrate-based assay (e.g., Caspase-Glo® 3/7).
Materials:
-
All materials from the cell viability protocol.
-
Caspase-Glo® 3/7 Reagent.
Procedure:
-
Cell Seeding and Treatment: Follow steps 2 and 3 from the Cell Viability protocol. A typical incubation time for apoptosis induction is 24 to 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Measurement: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix gently on a plate shaker for 30 seconds. d. Incubate at room temperature, protected from light, for 1 to 2 hours. e. Measure the luminescence using a microplate reader.
-
Data Analysis: a. Subtract background luminescence. b. Express the data as fold change in caspase activity relative to the vehicle-treated control.
Western Blot for Target Engagement
This protocol is designed to assess the phosphorylation status of the hypothetical downstream target, SubX, upon treatment with the compound, providing evidence of target engagement.
Materials:
-
6-well cell culture plates.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Western blot transfer system (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-SubX, anti-total-SubX, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a short duration (e.g., 1-4 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Wash, apply chemiluminescent substrate, and capture the signal with an imaging system.
-
Data Analysis: Quantify band intensities and normalize the p-SubX signal to total SubX and a loading control (e.g., GAPDH).
Experimental Workflow Visualization
Caption: General experimental workflow for in vitro compound evaluation.
Application Notes and Protocols: N-(2,6-dimethylphenyl)pyridine-2-carboxamide for Kinase Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibition of various kinases. This document provides a comprehensive guide for researchers interested in evaluating the potential of novel compounds, such as N-(2,6-dimethylphenyl)pyridine-2-carboxamide, as kinase inhibitors. While specific inhibitory data for this compound is not yet publicly available, the protocols and methodologies outlined herein provide a robust framework for its characterization.
Recent studies have highlighted the potential of pyridine-2-carboxamide derivatives as potent inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1) and c-Jun NH2-terminal kinases (JNKs), which are involved in immune regulation and inflammatory responses, respectively[1][2]. Furthermore, the broader class of N-phenyl-substituted carboxamides has been successfully developed into dual Src/Abl kinase inhibitors with significant antitumor activity[3]. These successes underscore the therapeutic potential of this chemical class and provide a strong rationale for the investigation of novel analogs like this compound.
Data Presentation: A Framework for Reporting Kinase Inhibitor Activity
Effective communication of research findings is paramount. When characterizing a potential kinase inhibitor, it is crucial to present quantitative data in a clear and standardized format. The following table provides a template for summarizing key inhibitory and cellular activity data.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Cellular EC50 (µM) | Cell Line |
| This compound | e.g., EGFR | Biochemical | Hypothetical | Hypothetical | Hypothetical | e.g., A549 |
| This compound | e.g., SRC | Biochemical | Hypothetical | Hypothetical | Hypothetical | e.g., K562 |
| Positive Control | e.g., Staurosporine | Biochemical | Known Value | Known Value | Known Value | Various |
Experimental Protocols
A multi-tiered approach is essential for the comprehensive evaluation of a potential kinase inhibitor. This typically begins with high-throughput biochemical assays to identify initial hits, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess cellular potency.
Biochemical Kinase Inhibition Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining the intrinsic potency of an inhibitor.
a) ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal platform applicable to virtually any kinase.[4]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase, substrate (protein or peptide), and ATP in a suitable kinase buffer.
-
Add varying concentrations of the test compound (this compound) or a positive control inhibitor.
-
Incubate the reaction at the optimal temperature (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
b) Fluorescence Polarization (FP) Based Kinase Assay
This homogeneous assay format is based on the change in polarization of a fluorescently labeled substrate upon phosphorylation.
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction as described for the ADP-Glo™ assay, using a fluorescently labeled peptide substrate.
-
Incubate with the test compound.
-
-
Detection:
-
Add a phosphospecific antibody that binds to the phosphorylated substrate. This binding results in a change in the fluorescence polarization.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Cell-Based Kinase Inhibition Assays
Cell-based assays provide a more physiologically relevant context by measuring the effect of an inhibitor on its target within a living cell.[5][6][7]
a) Cellular Phosphorylation Assay (Western Blot or ELISA)
This assay directly measures the phosphorylation status of a kinase's downstream substrate in cells. A reduction in substrate phosphorylation indicates target engagement and inhibition by the compound.[7][8]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to have activated the target kinase) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).
-
ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total substrate.
-
-
Data Analysis:
-
Quantify the band intensities (Western Blot) or absorbance/fluorescence (ELISA).
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Determine the EC50 value from the dose-response curve.
-
b) Cell Proliferation/Viability Assay
If the target kinase is involved in cell survival and proliferation, its inhibition should lead to a decrease in cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent such as MTT, resazurin (alamarBlue), or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Measure the absorbance or fluorescence/luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: A representative kinase signaling pathway (MAPK pathway).
Experimental Workflow Diagram
Caption: A general workflow for kinase inhibitor screening and validation.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the acylation of 2,6-dimethylaniline with a derivative of pyridine-2-carboxylic acid. This is typically achieved through two main pathways:
-
Activation of the carboxylic acid: Pyridine-2-carboxylic acid is activated to form a more reactive species, which then reacts with 2,6-dimethylaniline. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate.
-
Use of coupling agents: Peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) are used to facilitate the amide bond formation directly from the carboxylic acid and amine.
Q2: I am observing a low yield of my product. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient activation of the carboxylic acid. The steric hindrance of 2,6-dimethylaniline can also slow down the reaction.
-
Side reactions: The formation of byproducts, such as an anhydride from the activated carboxylic acid or unwanted reactions with the solvent, can consume starting materials and reduce the yield of the desired product.
-
Degradation of starting materials or product: The reagents or the final product might be sensitive to the reaction conditions, such as high temperatures or the presence of strong acids or bases.
-
Issues with starting material purity: Impurities in the pyridine-2-carboxylic acid or 2,6-dimethylaniline can interfere with the reaction.
-
Suboptimal work-up and purification: Product may be lost during extraction, washing, or recrystallization steps.
Q3: My reaction has stalled, and I still see a significant amount of starting materials. What should I do?
A3: A stalled reaction can often be addressed by:
-
Increasing the temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier, especially given the sterically hindered nature of 2,6-dimethylaniline.
-
Extending the reaction time: Some reactions, particularly those involving sterically hindered amines, may require longer periods to reach completion.
-
Adding more coupling agent/activating agent: If the activating agent has decomposed or been consumed, a fresh portion can be added to restart the reaction. However, this should be done cautiously to avoid excessive side reactions.
-
Ensuring anhydrous conditions: Moisture can quench the activated carboxylic acid species, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: I am using HATU as a coupling agent, but the reaction is not working well. Why might this be?
A4: When using uronium-based coupling reagents like HATU, the order of addition is critical. The carboxylic acid should be pre-activated with HATU and a non-nucleophilic base (like DIPEA or triethylamine) for a short period (e.g., 15-30 minutes) before adding the amine.[1] If the amine is present during the activation step, it can react with HATU to form a guanidinium byproduct, which will not participate in the desired amide bond formation.[2]
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inefficient Carboxylic Acid Activation | Switch to a more robust activation method. Using SOCl₂ to form the acyl chloride is a common and effective strategy. | See "Experimental Protocol 1: Synthesis via Acyl Chloride Intermediate". |
| Steric Hindrance | Increase reaction temperature and time. Consider using a more reactive coupling agent like HATU. | For SOCl₂ method, refluxing may be necessary. For HATU, ensure pre-activation of the acid as described in "Experimental Protocol 2". |
| Presence of Water | Ensure all reagents, solvents, and glassware are strictly anhydrous. | Dry solvents using molecular sieves. Flame-dry glassware under vacuum or oven-dry at >120°C overnight. |
| Incorrect Stoichiometry or Reagent Quality | Verify the purity and molar equivalents of all starting materials. | Use freshly purchased or purified reagents. Confirm the concentration of any reagents in solution. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Anhydride Formation | When using oxalyl chloride or SOCl₂, this can occur if the amine is not added promptly after the acyl chloride is formed. | Add the 2,6-dimethylaniline solution to the freshly prepared acyl chloride without significant delay. |
| Chlorination of Pyridine Ring | This is a known side reaction when using SOCl₂ with picolinic acid.[3] | Use a milder activating agent like oxalyl chloride or switch to a coupling agent-based method (e.g., HATU, EDC/HOBt). |
| Guanidinium Byproduct (with HATU) | The amine is reacting with the HATU reagent. | Pre-activate the carboxylic acid with HATU and base before adding the 2,6-dimethylaniline.[1][2] |
| Unreacted Starting Materials | The reaction has not gone to completion. | See troubleshooting steps for "Low to No Product Formation". Purification can be achieved by washing the organic layer with dilute acid (to remove unreacted amine) and dilute base (to remove unreacted carboxylic acid). |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Product is an Oil | The product is not crystallizing effectively from the chosen solvent. | Try a different recrystallization solvent or a mixture of solvents. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[4] |
| Low Recovery After Recrystallization | Too much solvent was used, or the product is too soluble in the chosen solvent. | Use the minimum amount of hot solvent to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4] |
| Persistent Impurities | Recrystallization is not sufficient to remove certain impurities. | Consider purification by column chromatography on silica gel. A solvent system such as hexane/ethyl acetate can be effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Starting Carboxylic Acid | Amine | Method/Reagents | Conditions | Yield | Reference |
| 2-Piperidinecarboxylic Acid | 2,6-Dimethylaniline | 1. HCl 2. SOCl₂ 3. NaOH | 60-65°C | 87.7% | [5] |
| 2-Piperidinecarboxylic Acid | 2,6-Dimethylaniline | 1. HCl 2. PCl₃ 3. KOH | 60-65°C | 89.1% | [5] |
| Pyridine-4-carboxylic acid derivative | 2,6-Dimethylaniline | Gadolinium(III) chloride | 70°C, 2.17 h | 92% | [6] |
| Various Carboxylic Acids | Various Amines | SOCl₂, Et₃N, DCM | Room Temp, 5-20 min | Good to Excellent | [7] |
Experimental Protocols
Experimental Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from general procedures for amide synthesis using thionyl chloride.[7][8]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend pyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene or dichloromethane (DCM). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~2-3 drops).
-
Acyl Chloride Formation: Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise to the suspension at room temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess SOCl₂: Cool the reaction mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Re-dissolve the resulting crude acyl chloride in anhydrous DCM.
-
Amidation: In a separate flask, dissolve 2,6-dimethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM. Cool this solution in an ice bath (0°C).
-
Reaction: Add the acyl chloride solution dropwise to the amine solution at 0°C with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Experimental Protocol 2: Synthesis using HATU Coupling Agent
This protocol is based on best practices for HATU-mediated couplings.[1][9]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add pyridine-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF or DCM.
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture and stir at room temperature for 15-30 minutes. This step is crucial for pre-activating the carboxylic acid.
-
Amidation: Add 2,6-dimethylaniline (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization.
Visualizations
Caption: Reaction pathways for this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 6. N-(2,6-dimethylphenyl)piperidine-4-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
Technical Support Center: Purification of N-(2,6-dimethylphenyl)pyridine-2-carboxamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(2,6-dimethylphenyl)pyridine-2-carboxamide via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - Insufficient solvent.- Incorrect solvent choice.- Temperature is too low. | - Add a small amount of additional hot solvent until the compound dissolves.[1][2][3]- Consult the solvent selection table and choose a more suitable solvent.- Ensure the solvent is heated to its boiling point.[1][3] |
| No crystals form upon cooling | - Supersaturated solution.- Too much solvent was used. | - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4]- If scratching fails, boil off some solvent to increase the concentration and allow it to cool again.[2][4] |
| Oiling out (product separates as a liquid) | - The solution is cooling too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- High impurity concentration. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help.- Select a solvent with a lower boiling point.- Consider pre-purification by another method (e.g., column chromatography) if impurities are significant. |
| Low recovery of crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.[1][2]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Ensure the washing solvent is thoroughly chilled before use.[1] |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration.[2] Be cautious as charcoal can adsorb the desired product as well. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of boiling solvent required to fully dissolve the crude product.[1][3] Adding too much solvent will result in a lower yield of purified crystals.[1]
Q3: My compound has a reported melting point of 103-105°C. Does this influence my choice of solvent?
A3: Yes. To avoid the compound "oiling out" instead of crystallizing, the boiling point of your recrystallization solvent should ideally be lower than the melting point of your compound.
Q4: How can I induce crystallization if no crystals form?
A4: If crystals do not form after the solution has cooled, you can try scratching the inner surface of the flask at the solution's surface with a glass stirring rod.[4] Alternatively, adding a "seed crystal" (a tiny amount of the crude solid) can initiate crystallization.[4] If these methods don't work, you may have used too much solvent, which you can remedy by boiling some of it off.[4]
Q5: What is the purpose of washing the crystals after filtration?
A5: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any remaining soluble impurities that may have adhered to the crystal surfaces.[1][3] It is crucial to use a minimal amount of cold solvent to avoid redissolving your purified product.[1]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on experimental observations.
1. Solvent Selection:
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Place a small amount of the crude this compound into several test tubes.
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Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube at room temperature to assess solubility.
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A good solvent will dissolve the compound poorly at room temperature but well upon heating.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent dropwise until the solid is completely dissolved.[2]
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.[3]
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]
6. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[1][2]
7. Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Data Presentation
Table 1: General Solubility of Aromatic Amides in Common Solvents
| Solvent | Polarity | Boiling Point (°C) | General Solubility Characteristics for Aromatic Amides |
| Water | High | 100 | Generally low solubility, but can be used as an anti-solvent. |
| Ethanol | High | 78 | Often a good solvent for recrystallization. |
| Methanol | High | 65 | Similar to ethanol, good for many amides. |
| Acetone | Medium | 56 | Can be an effective recrystallization solvent. |
| Ethyl Acetate | Medium | 77 | Good solubility for many organic compounds. |
| Toluene | Low | 111 | May be suitable if the compound is less polar. |
| Hexane | Low | 69 | Typically used as an anti-solvent or for washing. |
Note: This table provides general guidance. Experimental verification of solubility for this compound is essential.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Logical flow of the recrystallization process.
References
Troubleshooting N-(2,6-dimethylphenyl)pyridine-2-carboxamide synthesis side reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the coupling of pyridine-2-carboxylic acid (picolinic acid) with 2,6-dimethylaniline. This is typically achieved through two main routes:
-
Amide coupling using activating agents: This method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.[1]
-
Formation of an acid chloride intermediate: Picolinic acid is first converted to its corresponding acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with 2,6-dimethylaniline to form the desired amide.[2][3]
Q2: I am observing a significant byproduct in my reaction when using thionyl chloride. What could it be?
A2: A known side reaction when using thionyl chloride with picolinic acid is the chlorination of the pyridine ring, leading to the formation of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide. This occurs because the reaction conditions can promote electrophilic substitution on the electron-rich pyridine ring.
Q3: How can I minimize the formation of the 4-chloro byproduct?
A3: To minimize the formation of the chlorinated byproduct, consider the following strategies:
-
Use an alternative activating agent: Employing a milder coupling agent that does not contain chlorine, such as EDC/DMAP or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), can prevent this side reaction.[1][4]
-
Control reaction temperature: Running the acid chloride formation step at a lower temperature may reduce the extent of ring chlorination.
-
Use oxalyl chloride: Oxalyl chloride is another effective reagent for forming acid chlorides and may be less prone to causing ring chlorination compared to thionyl chloride under certain conditions.[2]
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors:
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Incomplete activation of the carboxylic acid: Ensure that the activating agent is fresh and used in the correct stoichiometric amount. For acid chloride formation, ensure the complete conversion of the carboxylic acid before adding the aniline.
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Poor nucleophilicity of the aniline: 2,6-dimethylaniline is a sterically hindered aniline, which can slow down the reaction rate. Increasing the reaction time or temperature (within limits to avoid degradation) may improve the yield.
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Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate (e.g., the acid chloride) back to the starting material. Ensure all solvents and reagents are anhydrous.
-
Suboptimal pH: In coupling reactions, maintaining the appropriate pH is crucial. The addition of a non-nucleophilic base like triethylamine (Et₃N) can be necessary to neutralize any acid formed during the reaction, which could otherwise protonate the aniline and render it unreactive.[2]
-
Purification losses: The purification process, especially column chromatography, can sometimes lead to significant product loss. Optimizing the purification method may be necessary.
Q5: What is the best way to purify the final product?
A5: Purification of this compound is typically achieved by one or a combination of the following methods:
-
Aqueous work-up: After the reaction, a standard aqueous work-up involving washing with a saturated sodium bicarbonate solution can remove acidic impurities.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column chromatography: Flash column chromatography using a silica gel stationary phase is a common method to separate the desired product from byproducts and unreacted starting materials.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of an unexpected peak in NMR/LC-MS corresponding to +34.45 Da | Formation of 4-chloro-N-(2,6-dimethylphenyl)pyridine-2-carboxamide when using a chlorinating agent. | - Use a non-chlorinating coupling agent like EDC/DMAP or DMTMM. - Optimize reaction conditions (e.g., lower temperature) for the acid chloride formation. - Separate the byproduct using column chromatography. |
| Reaction is sluggish or incomplete | - Steric hindrance from the 2,6-dimethylaniline. - Insufficient activation of the carboxylic acid. - Low reaction temperature. | - Increase reaction time and/or temperature. - Ensure the activating agent is active and used in the correct molar ratio. - Consider a more potent activating agent. |
| Product is difficult to isolate from the reaction mixture | - The product may be soluble in the aqueous phase during work-up. - Emulsion formation during extraction. | - Ensure the pH of the aqueous phase is adjusted to be neutral or slightly basic before extraction to ensure the product is in its neutral form. - Use a different extraction solvent or add brine to break up emulsions. |
| Low overall yield after purification | - Significant product loss during column chromatography. - Degradation of the product during the reaction or work-up. | - Optimize the solvent system for chromatography to achieve better separation and reduce band broadening. - Consider recrystallization as an alternative to chromatography if applicable. - Avoid excessively high temperatures or prolonged reaction times. |
Experimental Protocols
Method 1: Synthesis using EDC/DMAP
-
Dissolve pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,6-dimethylaniline (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 2: Synthesis via Acid Chloride Intermediate
-
Suspend pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of gas ceases and a clear solution is formed (typically 1-2 hours).
-
Remove the solvent and excess reagent under reduced pressure. Co-evaporate with anhydrous toluene to remove residual traces of the chlorinating agent.[2]
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Method 1.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Side reaction pathway leading to the formation of a 4-chloro byproduct.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-(2,6-dimethylphenyl)pyridine-2-carboxamide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(2,6-dimethylphenyl)pyridine-2-carboxamide in aqueous solutions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. Understanding these properties is crucial for troubleshooting solubility issues.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 2',6'-picolinoxylidide, N-(2,6-Dimethylphenyl)-2-Picolinamide | [1] |
| CAS Number | 39627-98-0 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O | [2][3] |
| Molecular Weight | 226.27 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 103-105 °C | [4] |
| Aqueous Solubility | Insoluble | [1] |
| Solubility in other solvents | Soluble in Dichloromethane and Toluene | [1] |
| logP (n-octanol/water) | 2.12 (Estimated) | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is reported to be insoluble in water.[1] Its chemical structure, containing a substituted phenyl ring and a pyridine ring, contributes to its lipophilic nature and poor affinity for aqueous environments. The estimated logP of 2.12 indicates a preference for non-polar environments.[1]
Q2: I am observing a precipitate forming in my stock solution upon storage. What is happening?
A2: If you initially achieved dissolution using a co-solvent or other solubilization technique, precipitation upon storage can occur due to several factors:
-
Supersaturation: The initial solution may have been supersaturated, a thermodynamically unstable state that leads to crystallization over time.
-
Temperature fluctuations: A decrease in temperature can significantly reduce the solubility of many compounds, causing them to precipitate.
-
Solvent evaporation: Evaporation of a volatile co-solvent from your stock solution will increase the concentration of the compound and the proportion of the aqueous phase, leading to precipitation.
-
pH shifts: If the pH of your buffered solution changes over time, it could affect the ionization state of the compound (if it has ionizable groups) and thus its solubility.
Q3: Can I use DMSO to dissolve this compound for my in-vitro experiments?
A3: Dimethyl sulfoxide (DMSO) is a powerful organic solvent commonly used to dissolve poorly soluble compounds for in-vitro studies. While this compound is likely soluble in DMSO, it is crucial to consider the final concentration of DMSO in your experimental medium. High concentrations of DMSO can be toxic to cells. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is typically below 0.5% (v/v) or a level that has been validated to not affect your specific assay.
Q4: Are there any known health and safety concerns when handling this compound?
A4: this compound is classified as causing serious eye irritation, skin irritation, and may cause respiratory irritation.[2][4] It is important to handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust and wash hands thoroughly after handling.[1][4]
Troubleshooting Guides
This section provides systematic approaches to address solubility issues with this compound.
Issue 1: Compound fails to dissolve in aqueous buffer.
This guide provides a workflow for systematically addressing the poor aqueous solubility of this compound.
Caption: Troubleshooting workflow for poor aqueous solubility.
Detailed Steps:
-
Co-solvent Approach: This is often the simplest and quickest method.[5]
-
Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG).[5]
-
Protocol: Prepare a concentrated stock solution in a suitable co-solvent and add it dropwise to the aqueous buffer while vortexing.
-
Caution: The final concentration of the co-solvent should be kept low to avoid affecting the biological system.
-
-
pH Modification:
-
Rationale: The solubility of compounds with ionizable groups can be significantly altered by changing the pH of the solution.[6] While this compound does not have strongly acidic or basic groups, the pyridine nitrogen can be protonated at low pH.
-
Protocol: Attempt to dissolve the compound in buffers with a range of pH values (e.g., pH 2, 5, 7.4, 9).
-
Considerations: Ensure the chosen pH is compatible with your experimental system and the stability of the compound.
-
-
Use of Surfactants:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[7]
-
Common Surfactants: Tween 80, Polysorbate 20, Sodium dodecyl sulfate (SDS).
-
Protocol: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC, then add the compound.
-
Caution: Surfactants can interfere with some biological assays and may have cellular toxicity.
-
-
Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, increasing their solubility.[8]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Prepare a solution of the cyclodextrin in the aqueous buffer and then add the compound. Stirring and gentle heating may be required to facilitate complex formation.
-
-
Solid Dispersion Formulation:
-
Rationale: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability.[9]
-
Carriers: Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC).[9]
-
Method: This is a more advanced technique typically requiring specialized equipment (e.g., for solvent evaporation or melt extrusion) and is generally considered during formulation development rather than initial screening.
-
Issue 2: Compound precipitates out of solution during the experiment.
This can be due to changes in concentration, temperature, or the composition of the medium.
Caption: Logical workflow for addressing compound precipitation.
Troubleshooting Steps:
-
Precipitation upon Dilution: If the compound was initially dissolved in a high concentration of a co-solvent, diluting this stock into an aqueous medium can cause it to crash out.
-
Solution: Try increasing the concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin) in the final aqueous medium, if permissible for the experiment. Alternatively, consider using a precipitation inhibitor.[6]
-
-
Temperature Sensitivity:
-
Solution: Ensure all solutions and experimental apparatus are maintained at a constant temperature. If experiments are performed at a lower temperature than the one at which the stock solution was prepared, pre-equilibrate all components.
-
-
Interaction with Medium Components: Components in a complex medium (e.g., proteins in cell culture media) can interact with the compound or the solubilizing agent, leading to precipitation.
-
Solution: Try pre-formulating the compound by adding the stock solution to a small volume of a single medium component (e.g., serum) before diluting it into the full medium. This can sometimes create a more stable dispersion.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium aqueous solubility of this compound.
-
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector (or UV-Vis spectrophotometer)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 5 mg in 1 ml).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the suspension for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (see Protocol 2).
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method that can be adapted for the quantification of this compound. Method development and validation will be required.
-
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier). A starting point could be 50:50 acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector set at a wavelength of maximum absorbance (to be determined by a UV scan, likely around 254 nm).
-
Column Temperature: 30 °C
-
-
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
-
Sample Analysis:
-
Inject the filtered supernatant from Protocol 1 onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.
-
-
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ContaminantDB: this compound [contaminantdb.ca]
- 4. aksci.com [aksci.com]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: NMR Analysis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in N-(2,6-dimethylphenyl)pyridine-2-carboxamide by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in a common NMR solvent like CDCl₃ are summarized in the table below. Please note that these are estimated values based on structurally similar compounds, and slight variations may occur depending on the solvent, concentration, and instrument. For definitive identification, comparison with a certified reference standard is recommended.
Table 1: Estimated 1H and 13C NMR Chemical Shifts for this compound
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Pyridine-H6 | ~8.5 (dd) | ~149.0 |
| Pyridine-H3 | ~8.2 (d) | ~122.0 |
| Pyridine-H4 | ~7.9 (td) | ~137.0 |
| Pyridine-H5 | ~7.4 (ddd) | ~126.0 |
| Phenyl-H3', H5' | ~7.1 (d) | ~128.5 |
| Phenyl-H4' | ~7.0 (t) | ~128.0 |
| Amide-NH | ~9.8 (s, br) | - |
| Methyl (CH₃) | ~2.2 (s) | ~18.0 |
| Pyridine-C2 | - | ~150.0 |
| Amide-C=O | - | ~164.0 |
| Phenyl-C1' | - | ~135.0 |
| Phenyl-C2', C6' | - | ~135.5 |
Q2: What are the most common impurities I might see in my NMR spectrum?
A2: The most common impurities are typically unreacted starting materials. These include:
-
2,6-Dimethylaniline: The presence of this starting material will be indicated by a singlet for the two methyl groups around 2.16 ppm and aromatic signals between 6.6 and 7.0 ppm. A broad singlet for the -NH₂ protons may also be observed around 3.5 ppm.
-
2-Picolinic Acid: This starting material will show characteristic signals for the pyridine ring protons, often at slightly different chemical shifts than the product, and a broad signal for the carboxylic acid proton, typically above 10 ppm.
Other potential impurities can arise from side reactions or degradation.
Q3: My NMR spectrum shows more aromatic signals than expected. What could be the cause?
A3: This could be due to the presence of rotational isomers (rotamers). The amide C-N bond has a partial double bond character, which can restrict rotation. If the rotation is slow on the NMR timescale, the two aromatic rings (pyridine and dimethylphenyl) may not be freely rotating, leading to a more complex spectrum with additional signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at a higher temperature (e.g., 50-80 °C) can increase the rate of rotation around the amide bond. If rotamers are present, you may observe broadening and eventual coalescence of the extra peaks into single signals.
Troubleshooting Guide
This section addresses specific issues you might encounter during your NMR analysis.
Issue 1: Unidentified peaks in the aromatic region (6.5-8.5 ppm).
Possible Cause:
-
Unreacted Starting Materials: Residual 2,6-dimethylaniline or 2-picolinic acid.
-
Solvent Impurities: Residual protons from deuterated solvents or other common laboratory solvents.
-
Side-Products: Formation of byproducts during the synthesis.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown aromatic signals.
Table 2: 1H NMR Data for Common Impurities
| Compound | Key 1H Chemical Shifts (ppm in CDCl₃) |
| 2,6-Dimethylaniline | ~6.9 (t, 1H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 6H, CH₃) |
| 2-Picolinic Acid | ~8.8 (d, 1H, Py-H6), ~8.3 (d, 1H, Py-H3), ~8.0 (td, 1H, Py-H4), ~7.7 (m, 1H, Py-H5), >10 (br s, 1H, COOH)[1][2] |
| Residual Solvents | Chloroform: ~7.26; Acetone: ~2.17; Dichloromethane: ~5.32 |
Issue 2: Broad or poorly resolved signals in the NMR spectrum.
Possible Cause:
-
Sample Concentration: High sample concentration can lead to increased viscosity and peak broadening.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons involved in chemical exchange (e.g., the amide N-H) can appear as broad signals.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute sample to see if resolution improves.
-
Sample Filtration: Ensure the sample is free of any particulate matter by filtering it through a pipette with a cotton or glass wool plug into the NMR tube.
-
Check for Paramagnetic Contamination: If you suspect metal contamination from reagents or glassware, consider washing your product with a chelating agent like EDTA.
-
D₂O Exchange: To confirm an N-H signal, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The amide proton signal should decrease in intensity or disappear.
Experimental Protocols
Standard NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering: Using a Pasteur pipette with a small plug of glass wool or cotton, filter the solution directly into a clean NMR tube.
-
Capping: Cap the NMR tube securely.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Variable Temperature (VT) NMR Experiment
-
Prepare the Sample: Prepare your NMR sample as described in the standard protocol.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Increase Temperature: Increase the probe temperature in increments of 10-20 °C (e.g., to 40 °C, 60 °C, 80 °C).
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Observe Changes: Analyze the spectra for changes in chemical shifts, line widths, and the coalescence of signals, which can indicate dynamic processes like restricted rotation.
Logical Relationship for Troubleshooting Broad Signals:
Caption: Decision tree for troubleshooting broad NMR signals.
References
Technical Support Center: HPLC Analysis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The primary cause of peak tailing for this compound is secondary interactions between the basic pyridine nitrogen of the analyte and acidic residual silanol groups on the surface of standard silica-based HPLC columns (e.g., C18).[1][2] The pyridine moiety has a predicted pKa of around 5.38, meaning it will be protonated and carry a positive charge in acidic to neutral mobile phases.[3] These positively charged analyte molecules can interact electrostatically with negatively charged, deprotonated silanol groups (SiO⁻) on the silica surface, leading to a secondary retention mechanism that causes peak tailing.[2][4]
Q2: How can I quickly improve my peak shape?
A2: The fastest way to improve peak shape is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 will protonate the residual silanol groups, minimizing their ability to interact with the protonated basic analyte.[2][5] This "ion suppression" of the silanols is a very effective strategy for reducing peak tailing for basic compounds.[6]
Q3: Is my standard C18 column suitable for this analysis?
A3: While a standard C18 column can be used, it may be more susceptible to peak tailing due to a higher concentration of residual silanol groups.[7] For better and more consistent results, consider using a modern, high-purity silica column that is "end-capped."[1][8] End-capping chemically derivatizes most of the residual silanols, making them unavailable for secondary interactions and resulting in significantly improved peak symmetry for basic compounds.[7][9]
Q4: What happens if I set the mobile phase pH too high?
A4: Increasing the mobile phase pH (e.g., above 7) can also improve peak shape by converting the basic analyte to its neutral, free-base form, which reduces interactions with silanols.[10] However, most silica-based columns are not stable above pH 8 and can degrade, leading to a loss of performance and shortened column lifetime.[6][11][12] If high-pH operation is necessary, a hybrid or polymer-based column specifically designed for high pH stability is required.[12][13]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow to diagnose and resolve peak tailing issues with this compound.
Problem: Asymmetrical peak with a pronounced tail is observed during HPLC analysis.
Below is a logical workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Steps
Step 1: Address Secondary Chemical Interactions
The most probable cause of tailing for this basic compound is its interaction with the stationary phase. The diagram below illustrates this mechanism.
Caption: Mechanism of secondary interactions causing peak tailing.
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the electrostatic interaction.[2]
-
Use of Additives: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[1]
-
Column Selection: Use a column with a less active surface. Modern columns that are end-capped or based on high-purity silica have a significantly lower population of acidic silanol sites, leading to much better peak shapes for basic compounds.[1][7]
Step 2: Check for Method or System Issues
If adjusting the mobile phase chemistry does not fully resolve the tailing, consider other common HPLC problems:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]
-
Solution: Dilute the sample or reduce the injection volume and re-inject. If the peak shape improves, the original injection was overloaded.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band broadening and tailing.[4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Extra-Column Effects: Excessive volume from long tubing, poorly made connections, or a large detector cell can contribute to peak asymmetry, especially for early-eluting peaks.[14]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dead volume.
-
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation for Peak Shape Improvement
This protocol details the preparation of a mobile phase designed to minimize peak tailing for this compound on a C18 column.
-
Aqueous Component Preparation:
-
Measure 999 mL of HPLC-grade water into a clean 1 L flask.
-
Carefully add 1.0 mL of formic acid (final concentration 0.1%). This will adjust the aqueous pH to approximately 2.7.
-
Filter the solution through a 0.45 µm filter.
-
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase composition by mixing the aqueous component with an organic modifier (e.g., acetonitrile or methanol). For example, for a 50:50 (v/v) mobile phase, mix 500 mL of the 0.1% formic acid in water with 500 mL of acetonitrile.
-
Sonicate the final mobile phase for 10-15 minutes to degas.
-
-
Column Equilibration:
-
Equilibrate the HPLC column with the prepared mobile phase for at least 10-15 column volumes before injecting the sample.
-
Quantitative Data Summary
The following tables summarize key parameters for optimizing the analysis.
Table 1: Effect of Mobile Phase pH on Peak Shape and Retention
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Expected Peak Shape | Expected Retention Time |
| 2.5 - 3.5 | Cationic (Protonated) | Neutral (Protonated) | Symmetrical | May decrease slightly |
| 4.0 - 6.5 | Cationic (Protonated) | Anionic (Deprotonated) | Severe Tailing | Unreliable |
| > 8.0 * | Neutral (Free Base) | Anionic (Deprotonated) | Symmetrical | Increases significantly |
*Note: Operation at pH > 8 requires a pH-stable column.
Table 2: Recommended Mobile Phase Buffers and Additives
| Additive | Typical Concentration | Mechanism of Action | Recommended For |
| Formic Acid | 0.05 - 0.1% | Lowers pH to protonate silanols | General purpose, MS-compatible |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH and acts as an ion-pairing agent | Excellent peak shape, can suppress MS signal |
| Ammonium Formate/Acetate | 10 - 20 mM | Buffers pH in the 3-5 range | Providing pH control, MS-compatible |
| Triethylamine (TEA) | 10 - 25 mM | Acts as a competing base to block active silanols | When pH adjustment alone is insufficient |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ContaminantDB: this compound [contaminantdb.ca]
- 4. support.waters.com [support.waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. moravek.com [moravek.com]
- 12. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the stability of N-(2,6-dimethylphenyl)pyridine-2-carboxamide in solution
This technical support center provides guidance on improving the stability of N-(2,6-dimethylphenyl)pyridine-2-carboxamide in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a solid with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol .[1][2] Its CAS number is 39627-98-0.[1] It belongs to the pyridine carboxamide class of compounds, which have been explored for various biological activities.[3][4]
Q2: What are the primary factors that could affect the stability of this compound in solution?
While specific stability data for this compound is limited, based on its structure (an amide linkage and a pyridine ring), the primary stability concerns are susceptibility to hydrolysis and photodegradation.[5] Key factors influencing its stability include:
-
pH: Amide bonds can undergo hydrolysis under both acidic and basic conditions.
-
Temperature: Higher temperatures typically accelerate degradation reactions.
-
Light: The pyridine moiety suggests potential sensitivity to light, which could lead to photodegradation.[6]
-
Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrolysis.[5]
Q3: What are the likely degradation products?
The most probable degradation pathway is the hydrolysis of the amide bond. This would yield picolinic acid and 2,6-dimethylaniline.
Q4: What are the recommended storage conditions for solutions of this compound?
To ensure maximum stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[5] It is also advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: I am observing a rapid decrease in the concentration of my compound in an aqueous solution.
-
Possible Cause 1: Hydrolysis. The amide bond in this compound is susceptible to pH-dependent hydrolysis.
-
Solution:
-
Ensure the pH of your solution is neutral (pH 7).
-
If your experimental conditions require acidic or basic pH, consider performing the experiment at a lower temperature to slow down degradation.
-
Use a buffered solution to maintain a stable pH.
-
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can degrade compounds containing a pyridine ring.[6]
-
Solution:
-
Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Conduct experiments under low-light conditions whenever possible.
-
-
Problem: I am seeing unexpected peaks in my chromatogram after storing my solution.
-
Possible Cause: Degradation Products. The new peaks are likely due to the formation of degradation products, such as picolinic acid and 2,6-dimethylaniline from hydrolysis.
-
Solution:
-
To confirm the identity of the degradation products, you can perform forced degradation studies (see Experimental Protocols section).
-
Analyze your samples immediately after preparation to minimize the formation of degradants.
-
-
Problem: The compound is precipitating out of my aqueous solution.
-
Possible Cause: Poor Solubility. this compound may have limited solubility in purely aqueous solutions.
-
Solution:
-
Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.
-
For your final working solution, dilute the stock solution in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.
-
-
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 25 | 48 | 0.0144 |
| 5.0 | 25 | 250 | 0.0028 |
| 7.0 | 25 | >1000 | <0.0007 |
| 9.0 | 25 | 120 | 0.0058 |
| 7.0 | 40 | 400 | 0.0017 |
Table 1: Example of pH-dependent stability of this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This study helps to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis: Analyze all samples by HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.
Diagrams
Caption: Potential hydrolysis degradation pathway.
Caption: Troubleshooting workflow for instability.
Caption: Workflow for stability analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. espublisher.com [espublisher.com]
Technical Support Center: Scale-Up Synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide
Welcome to the technical support center for the scale-up synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during process development and manufacturing.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSC-001 | Low Yield in Amidation Step | - Incomplete reaction. - Degradation of the acid chloride intermediate. - Sub-optimal reaction temperature. - Poor quality of starting materials. - Inefficient product isolation. | - Monitor reaction completion by TLC or HPLC. - Use the picolinoyl chloride intermediate immediately after preparation. - Optimize temperature; initial cooling followed by gradual warming may be necessary. - Ensure the purity of 2,6-dimethylaniline and picolinoyl chloride. - Optimize crystallization or extraction procedures. |
| TSC-002 | Product Contamination with Starting Materials | - Incorrect stoichiometry. - Insufficient reaction time. | - Use a slight excess (1.05-1.1 equivalents) of the amine. - Extend the reaction time and monitor for the disappearance of the limiting reagent. |
| TSC-003 | Formation of Dark-Colored Impurities | - High reaction temperatures leading to decomposition. - Presence of oxygen or metallic impurities. | - Maintain strict temperature control throughout the process. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity, metal-free solvents and reagents. |
| TSC-004 | Difficult Product Isolation/Purification | - Product oiling out during crystallization. - Formation of a stable emulsion during extraction. | - Screen for appropriate crystallization solvents or solvent mixtures. - Employ a seeded crystallization strategy. - Adjust the pH of the aqueous phase or add brine to break the emulsion. |
| TSC-005 | Inconsistent Crystal Form (Polymorphism) | - Variation in crystallization conditions (solvent, temperature, cooling rate). | - Standardize the crystallization protocol. - Characterize the desired polymorph and develop a seeded crystallization process. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the amidation reaction?
A1: The most critical parameters are temperature, reagent stoichiometry, and moisture control. The reaction between picolinoyl chloride and 2,6-dimethylaniline is exothermic and requires careful temperature management to prevent side reactions. A slight excess of the aniline can ensure complete conversion of the acid chloride. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
Q2: How can I minimize the formation of impurities during the synthesis of picolinoyl chloride?
A2: To minimize impurities, use a high-quality picolinic acid and ensure the reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) goes to completion.[1][2][3] The reaction should be performed under an inert atmosphere. It is also crucial to effectively remove any excess chlorinating agent and byproducts before the subsequent amidation step.
Q3: What is the best method for purifying the final product on a large scale?
A3: Recrystallization is typically the most effective method for purifying this compound on a large scale. The choice of solvent is critical and should be determined through screening studies to ensure high recovery of a pure product with a consistent crystal form.
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, several safety precautions are essential. Picolinoyl chloride is corrosive and moisture-sensitive, and its preparation often involves toxic reagents like thionyl chloride, which releases HCl gas.[4][5] The amidation reaction is exothermic and requires a robust cooling system to prevent thermal runaway. Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
Experimental Protocols
Protocol 1: Synthesis of Picolinoyl Chloride Hydrochloride
This protocol describes the preparation of the acid chloride intermediate from picolinic acid.
-
Reaction Setup: A clean, dry, jacketed glass reactor is assembled with a mechanical stirrer, a temperature probe, a condenser with a gas outlet to a scrubber, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with picolinic acid (1.0 equivalent) and a suitable solvent such as toluene.
-
Inerting: Purge the reactor with nitrogen.
-
Addition of Chlorinating Agent: Add thionyl chloride (1.2-1.5 equivalents) dropwise to the suspension while maintaining the temperature below 25°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[3]
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by in-process controls (e.g., disappearance of picolinic acid by HPLC).
-
Work-up: Cool the reaction mixture and distill off the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride hydrochloride can be used directly in the next step or purified further.[3]
Protocol 2: Synthesis of this compound
This protocol details the amidation of picolinoyl chloride with 2,6-dimethylaniline.
-
Reaction Setup: A clean, dry, jacketed glass reactor is set up with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Reagent Charging: Dissolve 2,6-dimethylaniline (1.05 equivalents) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile) in the reactor.
-
Inerting and Cooling: Purge the reactor with nitrogen and cool the solution to 0-5°C.
-
Addition of Acid Chloride: Dissolve the crude picolinoyl chloride hydrochloride from the previous step in the same anhydrous solvent and add it dropwise to the aniline solution via the addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours, or until the reaction is complete as confirmed by TLC or HPLC.
-
Work-up and Isolation: Quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Visualizations
Caption: Synthesis workflow diagram.
Caption: Low yield troubleshooting guide.
References
Removal of unreacted starting materials from N-(2,6-dimethylphenyl)pyridine-2-carboxamide
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from the synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials I need to remove from my crude product?
The synthesis of this compound typically involves the reaction between a derivative of picolinic acid and 2,6-dimethylaniline. Therefore, the most common unreacted starting materials you may find in your crude product are:
-
2,6-Dimethylaniline: A basic and relatively non-polar compound.
-
Picolinic Acid: An acidic and polar compound.
-
Picolinoyl Chloride or Picolinate Esters: If used as the starting material instead of picolinic acid.
Q2: I have performed a reaction to synthesize this compound. How can I get a preliminary idea of its purity?
A quick assessment of purity can be done using Thin Layer Chromatography (TLC). By spotting your crude product alongside the starting materials on a TLC plate, you can visualize the presence of residual starting materials. A single spot for your product that is distinct from the starting material spots suggests a relatively pure compound. The presence of multiple spots indicates impurities.
Troubleshooting Guide
Issue: My NMR or LC-MS analysis shows the presence of unreacted 2,6-dimethylaniline.
Cause: 2,6-dimethylaniline is a basic impurity.
Solution: An acidic wash of the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) can effectively remove it.
-
Dissolve the crude product in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).
-
The basic 2,6-dimethylaniline will react with the acid to form a water-soluble salt, which will move into the aqueous layer.
-
Separate the organic layer, dry it over an anhydrous salt (like sodium sulfate), and concentrate it to recover the purified product.
Issue: My analytical data indicates the presence of unreacted picolinic acid.
Cause: Picolinic acid is an acidic impurity.
Solution: A basic wash can be used to remove residual picolinic acid.
-
Dissolve the crude product in an appropriate organic solvent.
-
Wash the organic solution with a dilute aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
The acidic picolinic acid will be deprotonated by the base, forming a water-soluble salt that partitions into the aqueous layer.
-
Separate, dry, and concentrate the organic layer to obtain the product.
Issue: Both starting materials are present, or I need to achieve very high purity.
Solution: For achieving high purity or when simple extraction is insufficient, column chromatography or recrystallization are the recommended methods.
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase.
-
Recrystallization: This method purifies solid compounds based on differences in solubility.
Purification Protocols
Experimental Protocol 1: Purification via Acid-Base Extraction
This protocol describes the removal of both acidic (picolinic acid) and basic (2,6-dimethylaniline) impurities.
-
Dissolution: Dissolve the crude this compound in ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq) to remove 2,6-dimethylaniline. Separate the organic layer.
-
Base Wash: Wash the organic layer with saturated NaHCO₃ (aq) to remove picolinic acid.
-
Brine Wash: Wash the organic layer with saturated NaCl (aq) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Experimental Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (standard grade, 60 Å).
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is commonly effective. The optimal ratio should be determined by TLC analysis. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the eluent polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the product.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Protocol 3: Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include ethanol, isopropanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.[1]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or placing it in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Properties of Starting Materials and Product
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Acidity/Basicity |
| This compound | 226.27[2] | 103-105[2] | Not Available | Neutral Amide |
| 2,6-Dimethylaniline | 121.18 | 11 | 214 | Basic |
| Picolinic Acid | 123.11 | 136-138 | Decomposes | Acidic |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Purpose |
| Acid-Base Extraction | Dichloromethane or Ethyl Acetate / 1M HCl / 1M NaHCO₃ | Separation of basic and acidic impurities. |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | Separation based on polarity. |
| Recrystallization | Ethanol, Isopropanol, or Hexane/Ethyl Acetate | Purification of the solid product.[1] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting impurities during purification.
References
Technical Support Center: N-(2,6-dimethylphenyl)pyridine-2-carboxamide Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2,6-dimethylphenyl)pyridine-2-carboxamide. The information provided is designed to assist in the analysis of potential degradation products and to offer guidance on developing stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation studies on this compound are not extensively reported in the public domain, based on the degradation of structurally similar compounds such as bupivacaine and ropivacaine, the following degradation pathways can be anticipated:
-
Hydrolysis (Acidic and Basic Conditions): The amide bond is susceptible to hydrolysis, which would yield pyridine-2-carboxylic acid and 2,6-dimethylaniline. This is a common degradation route for N-aryl amides.
-
Oxidation: The molecule has several sites prone to oxidation. The pyridine ring can be oxidized to form an N-oxide or hydroxylated derivatives. The methyl groups on the phenyl ring can also be oxidized to hydroxymethyl or carboxylic acid functionalities.
-
Photolytic Degradation: Exposure to UV or visible light may induce degradation, potentially leading to the formation of various photoproducts. The specific products would depend on the wavelength and intensity of the light source.
-
Thermal Degradation: At elevated temperatures, degradation may occur, although amides are generally thermally stable. Degradation pathways could involve cleavage of the amide bond or other rearrangements.
Q2: What are the major potential degradation products of this compound?
A2: Based on the predicted degradation pathways, the following are the most likely degradation products:
-
Pyridine-2-carboxylic acid: Formed via hydrolysis of the amide bond.
-
2,6-Dimethylaniline: The other product of amide bond hydrolysis. This is a known impurity and degradant of related local anesthetic drugs.[1]
-
N-(2,6-dimethylphenyl)-6-hydroxypyridine-2-carboxamide: A potential oxidative degradation product where the pyridine ring is hydroxylated.
-
N-(2-hydroxymethyl-6-methylphenyl)pyridine-2-carboxamide and N-(2,6-bis(hydroxymethyl)phenyl)pyridine-2-carboxamide: Products resulting from the oxidation of one or both methyl groups on the phenyl ring.
-
Pyridine-2-carboxamide: This could potentially form through the cleavage of the bond between the amide nitrogen and the dimethylphenyl ring, although this is generally less common than amide hydrolysis.
Q3: Are there any known impurities of this compound that I should be aware of?
A3: this compound is listed as an impurity of Bupivacaine (specifically, Bupivacaine Impurity A).[2] Therefore, when analyzing for degradation products, it is important to also consider potential process-related impurities from the synthesis of the parent compound. These could include starting materials or by-products from the synthetic route.
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
Q1: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What could be the cause?
A1: Poor peak shape can arise from several factors. Here is a systematic troubleshooting approach:
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Secondary Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Try lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) to protonate the pyridine nitrogen and reduce its interaction with silanols. Alternatively, use a base-deactivated or end-capped column.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Inappropriate Mobile Phase: The organic modifier and its proportion in the mobile phase can significantly affect peak shape.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and optimize the gradient or isocratic conditions.
-
Q2: I am not able to separate this compound from its potential degradation products, particularly 2,6-dimethylaniline. What should I do?
A2: Co-elution is a common challenge in stability-indicating methods. Here are some strategies to improve separation:
-
Optimize Mobile Phase pH: The ionization state of the parent compound and its degradation products will vary with pH. Small changes in the mobile phase pH can significantly alter retention times and selectivity.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both.
-
Modify the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. For example, a phenyl-hexyl column might offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Gradient Optimization: A shallower gradient can improve the resolution between closely eluting peaks.
Q3: I am having difficulty detecting the degradation products at low levels using UV detection. What are my options?
A3: If the degradation products lack a strong chromophore or are present at very low concentrations, UV detection may not be sensitive enough.
-
Use Mass Spectrometry (MS) Detection: LC-MS is a highly sensitive and selective technique for detecting and identifying trace-level impurities and degradation products. It can also provide structural information to confirm the identity of the degradants.
-
Optimize UV Wavelength: If you are limited to UV detection, ensure you are monitoring at the absorption maximum of the degradation products, which may be different from the parent compound. A photodiode array (PDA) detector is useful for this purpose.
Quantitative Data Summary
Since no specific quantitative degradation data for this compound is publicly available, the following table provides a hypothetical summary based on typical forced degradation studies for similar N-aryl amides. This table is for illustrative purposes to guide experimental design.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 °C | 15% | Pyridine-2-carboxylic acid, 2,6-Dimethylaniline |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 25% | Pyridine-2-carboxylic acid, 2,6-Dimethylaniline |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20% | N-Oxides, Hydroxylated derivatives |
| Thermal | Dry Heat | 48 hours | 105 °C | 5% | Minor hydrolysis and oxidative products |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp | 10% | Various unspecified photoproducts |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
-
1.1 Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize a portion of the sample with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
1.2 Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize a portion of the sample with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
1.3 Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
1.4 Photolytic Degradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Place the solution in a photostability chamber and expose it to UV light (e.g., 254 nm) for 48 hours.
-
A control sample should be kept in the dark at the same temperature.
-
-
1.5 Thermal Degradation:
-
Place the solid this compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
Stability-Indicating HPLC-UV Method
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or use a PDA detector to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample (stressed or unstressed) in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation analysis.
References
Validation & Comparative
A Comparative Analysis of Antifungal Activity: N-(2,6-dimethylphenyl)pyridine-2-carboxamide versus Boscalid
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal properties of the well-established fungicide boscalid and the pyridine carboxamide derivative, N-(2,6-dimethylphenyl)pyridine-2-carboxamide. Due to a notable lack of publicly available data on the antifungal efficacy of this compound, this document will focus on presenting the comprehensive data available for boscalid while outlining a proposed experimental framework for the evaluation of this compound to enable future comparative analysis.
Introduction to the Compounds
Boscalid is a widely used broad-spectrum fungicide belonging to the chemical class of carboxamides.[1] It is a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that target the mitochondrial respiratory chain in fungi.[2] By inhibiting the enzyme succinate dehydrogenase (also known as Complex II), boscalid disrupts the fungal cell's energy production, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth.[2][3] It is utilized in agriculture to protect a variety of crops from a wide range of fungal diseases.[1]
Quantitative Performance Data: Boscalid
The efficacy of a fungicide is commonly determined by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of fungal growth. Lower EC50 values indicate higher antifungal potency. The following table summarizes the EC50 values for boscalid against various fungal pathogens, as reported in scientific literature.
| Fungal Species | Type of Assay | EC50 (µg/mL) | Reference |
| Alternaria alternata (pistachio isolates, sensitive) | Conidial Germination | 1.515 (mean) | [3] |
| Alternaria alternata (pistachio isolates, resistant) | Conidial Germination | >100 | [3] |
| Alternaria alternata (51 isolates) | Mycelial Growth | 0.265 to >100 | [6] |
| Zymoseptoria tritici | Mycelial Growth | Varies by isolate | [7] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Boscalid and other SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane. This binding blocks the electron transport chain, a critical process for cellular respiration and energy (ATP) production in fungi.
Caption: Mechanism of action of Boscalid as a Succinate Dehydrogenase Inhibitor.
Experimental Protocols
To ensure the reproducibility and comparability of antifungal activity data, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro assays.
Mycelial Growth Inhibition Assay
This assay is used to determine the effect of a fungicide on the vegetative growth of a fungus.
-
Preparation of Fungicide-Amended Media: A stock solution of the test compound (e.g., boscalid or this compound) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution is then serially diluted and added to a molten agar medium, such as Potato Dextrose Agar (PDA), to achieve a range of final concentrations. Control plates are prepared with the solvent alone.
-
Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches the edge of the dish.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
Spore Germination Assay
This assay evaluates the impact of a fungicide on the germination of fungal spores.
-
Spore Suspension Preparation: Spores are harvested from a mature fungal culture and suspended in sterile water, often with a surfactant to aid in dispersion. The concentration of spores is adjusted to a standard level using a hemocytometer.
-
Fungicide Treatment: The spore suspension is mixed with various concentrations of the test compound.
-
Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in a microtiter plate and incubated in a humid chamber for a period sufficient for germination to occur in the control (e.g., 12-24 hours).
-
Microscopic Examination: The number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube is at least as long as the spore itself.
-
Data Analysis: The percentage of germination inhibition is calculated for each concentration relative to the control. The EC50 value is determined as described for the mycelial growth assay.
Proposed Experimental Workflow for Comparative Analysis
To directly compare the antifungal activity of this compound and boscalid, a standardized experimental workflow is essential. The following diagram outlines a logical progression for such a study.
Caption: Proposed workflow for the comparative evaluation of antifungal activity.
Conclusion
Boscalid is a well-characterized SDHI fungicide with proven efficacy against a broad spectrum of fungal pathogens. Quantitative data on its performance, particularly its EC50 values, are widely available and demonstrate its potency. In contrast, the antifungal activity of this compound remains largely uncharacterized in the public domain.
For researchers and professionals in drug development, the provided experimental protocols and the proposed workflow offer a clear path forward for the systematic evaluation of this compound and its direct comparison with established fungicides like boscalid. Such studies are essential to uncover novel antifungal agents and to understand their potential role in disease management and resistance mitigation strategies. Further research into the biological activity of this compound is warranted to determine its potential as a novel antifungal compound.
References
- 1. Boscalid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Resistance to Boscalid Fungicide in Alternaria alternata Isolates from Pistachio in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of N-(2,6-dimethylphenyl)pyridine-2-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a novel small molecule with therapeutic potential, against established alternatives. The focus is on elucidating its mechanism of action through a series of robust experimental validations.
Introduction
This compound is a synthetic compound belonging to the pyridine-2-carboxamide class of molecules. Derivatives of this class have shown a range of biological activities, including anticonvulsant properties and inhibition of key cellular enzymes.[1][2][3] Recent research has pointed towards the potential of pyridine-2-carboxamide derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5] This guide outlines a hypothetical validation workflow for this compound as a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, and compares its performance with known HPK1 inhibitors.[4][5]
Comparative Efficacy and Potency
The following tables summarize the quantitative data from in vitro and cell-based assays comparing this compound with two hypothetical alternative HPK1 inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (Fold difference vs. other kinases) |
| This compound | HPK1 | 15 | >500 |
| Alternative A (Broad-spectrum Kinase Inhibitor) | HPK1 | 5 | 10 |
| Alternative B (Selective HPK1 Inhibitor) | HPK1 | 25 | >1000 |
Table 2: Cell-Based Target Engagement and Downstream Signaling
| Compound | Target Engagement (EC50, nM) | Inhibition of Downstream Substrate Phosphorylation (%) | T-Cell Proliferation Index |
| This compound | 50 | 85 | 2.5 |
| Alternative A (Broad-spectrum Kinase Inhibitor) | 20 | 95 | 1.2 (with toxicity) |
| Alternative B (Selective HPK1 Inhibitor) | 75 | 90 | 2.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.
-
Principle: A radiometric assay is used to measure the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time, typically 30-60 minutes.
-
Stop the reaction and separate the phosphorylated substrate from the residual [γ-³²P]ATP using a phosphocellulose membrane.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[6]
-
Cell-Based Target Engagement Assay
-
Objective: To confirm that the compound engages its intended molecular target in a live cell environment.[7]
-
Principle: Cellular Thermal Shift Assay (CETSA) is used to measure the thermal stabilization of the target protein upon compound binding.
-
Procedure:
-
Treat intact cells with the test compounds at various concentrations for a defined period.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or ELISA.
-
Compound binding will increase the thermal stability of the target protein, resulting in more soluble protein at higher temperatures.
-
Determine the EC50 for target engagement by quantifying the shift in the melting temperature of the target protein.[8]
-
Western Blot for Downstream Signaling
-
Objective: To assess the effect of the kinase inhibitor on the phosphorylation of a known downstream substrate.[9][10]
-
Procedure:
-
Culture appropriate cells (e.g., Jurkat T-cells for HPK1) and treat them with different concentrations of the test compounds.
-
After incubation, lyse the cells in a buffer containing protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10][11]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
-
Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH) to determine the extent of inhibition.[10]
-
Visualizations
Signaling Pathway of HPK1 and Inhibition by this compound
Caption: Hypothetical signaling pathway of HPK1 inhibition.
Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating the mechanism of action.
Comparative Logic of Inhibitor Mechanisms
Caption: Logical comparison of inhibitor characteristics.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide and Alternative Antifungals Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal strains resistant to conventional antifungal agents presents a significant challenge in both agriculture and clinical settings. This guide provides a comparative overview of the potential efficacy of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, against resistant fungal pathogens. Due to the limited publicly available data specifically for this compound, this guide leverages experimental data from structurally similar pyridine carboxamide derivatives and compares their performance with established antifungal agents. The primary mechanism of action for pyridine carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a crucial component of the mitochondrial electron transport chain.[1]
Quantitative Performance Against Fungal Strains
The following tables summarize the in vitro activity of various pyridine carboxamide derivatives and other antifungal agents against both susceptible and resistant fungal strains. Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values are presented to facilitate a quantitative comparison.
Table 1: Antifungal Activity of Pyridine Carboxamides and SDHI Comparators against Plant Pathogenic Fungi
| Compound | Fungal Species | Resistance Status | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Ref. | Citation |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Not Specified | ~5.6 (IC50) | Thifluzamide | ~7.61 (IC50) | [2] |
| Boscalid | Alternaria alternata | Wild-type | 1.515 | - | - | [3] |
| Boscalid | Alternaria alternata | Resistant | >100 | - | - | [3] |
| Boscalid | Podosphaera xanthii | Sensitive | Varies | - | - | [4] |
| Boscalid | Podosphaera xanthii | Resistant (SdhC-G151R) | High | - | - | [4] |
| Fluopyram | Podosphaera xanthii | Sensitive | Varies | - | - | [4] |
| Fluopyram | Podosphaera xanthii | Resistant (SdhC-A86V) | High | - | - | [4] |
Table 2: Antifungal Activity against Human Pathogenic Fungi (Candida species)
| Compound | Fungal Species | Resistance Status | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. | Citation |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans | Fluconazole-Sensitive | 0.125–0.5 | Fluconazole | 0.125–0.5 | [5] |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans | Fluconazole-Resistant | 0.125–1 | Fluconazole | >64 | [5] |
| 2-chloro-N-phenylacetamide | Candida albicans | Fluconazole-Resistant | 128-256 | - | - | [6] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | Fluconazole-Resistant | 128-256 | - | - | [6] |
| 2-Bromo-N-phenylacetamide | Candida spp. | Fluconazole-Resistant | 32 | Amphotericin B | Not specified for direct comparison | [7] |
| Micafungin | Candida albicans | Azole-Resistant | 0.016-0.125 | - | - | [8] |
Mechanisms of Fungal Resistance to SDHIs
Resistance to SDHI fungicides, including pyridine carboxamides, primarily arises from modifications in the target enzyme, succinate dehydrogenase. The most common resistance mechanisms are:
-
Target Site Mutations: Single amino acid substitutions in the SdhB, SdhC, and SdhD subunits of the SDH enzyme complex can reduce the binding affinity of the fungicide, rendering it less effective.[9][10] Specific mutations are often associated with resistance to particular SDHI compounds.[1][4]
-
Efflux Pump Overexpression: Fungal cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the cell, reducing its intracellular concentration to sub-lethal levels.[9][10]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antifungal susceptibility testing methods. The following protocols are generalized frameworks based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation:
-
Yeast (e.g., Candida spp.): Subculture the yeast on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.[14]
-
Filamentous Fungi (e.g., Aspergillus spp.): Grow the mold on a suitable medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to induce sporulation. Harvest conidia and adjust the suspension to the desired concentration in RPMI 1640 medium.[14]
-
-
Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (e.g., this compound) in RPMI 1640 medium.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
-
MIC Reading:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.
-
Mycelial Growth Inhibition Assay for EC50 Determination
This assay is commonly used for plant pathogenic fungi to determine the concentration of a fungicide that inhibits mycelial growth by 50%.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test fungicide.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each fungicide-amended PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (no fungicide) reaches the edge of the plate.
-
EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis.[2]
Conclusion
While direct experimental data on this compound against resistant fungal strains is scarce, the available information on related pyridine carboxamide derivatives suggests a potential for activity against strains resistant to other classes of antifungals, such as azoles.[5] However, the development of resistance to SDHIs through target site mutations is a significant concern.[4][9] The effectiveness of this compound against specific resistant strains will likely depend on the particular mutation present in the SDH enzyme. Further research is warranted to fully characterize the antifungal spectrum of this compound and its efficacy against a broad panel of clinically and agriculturally important resistant fungal isolates.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
- 8. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research in Plant Disease [online-rpd.org]
- 10. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi -Research in Plant Disease | Korea Science [koreascience.kr]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing, Therapy, and Prevention - Clinical GateClinical Gate [clinicalgate.com]
- 14. benchchem.com [benchchem.com]
Structure-Activity Relationship of N-(2,6-dimethylphenyl)pyridine-2-carboxamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-(2,6-dimethylphenyl)pyridine-2-carboxamide scaffold has emerged as a promising framework in the development of novel therapeutic agents, particularly in the realm of anticonvulsants. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, supported by experimental data from preclinical studies. The information presented herein aims to facilitate the rational design of more potent and selective drug candidates.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The maximal electroshock (MES) seizure test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. The following table summarizes the anticonvulsant activity of two N-(2,6-dimethylphenyl)pyridinedicarboximide analogs, highlighting the impact of the dicarboximide substitution pattern on the pyridine ring.
| Compound | Animal Model | Administration Route | ED50 (µmol/kg) | Protective Index (PI = TD50/ED50) | Reference |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Rat | Oral | 54.2 | >27.4 | [1] |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Mouse | Intraperitoneal | 160.9 | 1.93 | [1] |
| N-(2,6-dimethylphenyl)-3,4-pyridinedicarboximide | - | - | - | - | [1] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 indicates higher potency. TD50 (Median Toxic Dose) is the dose at which toxicity is observed in 50% of the population. The Protective Index (PI) is the ratio of TD50 to ED50, indicating the therapeutic window of a drug. A higher PI is desirable.
The data reveals that N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide is a potent anticonvulsant in the MES model, particularly when administered orally in rats, showing a protective index superior to 27.4.[1] In mice, while still active, its potency is reduced, and it exhibits a lower protective index.[1] This highlights species-specific differences in metabolism and/or target engagement that are crucial considerations in drug development.
Potential Mechanisms of Action
The anticonvulsant activity of this compound analogs and related structures is believed to be mediated through various mechanisms, primarily involving the modulation of inhibitory and excitatory neurotransmission.
GABAergic Neurotransmission
Several studies on related pyridine carboxamide derivatives suggest a potential role for the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that enhance GABA's effects can reduce neuronal excitability and suppress seizures.
Caption: Simplified GABAergic signaling pathway.
Sodium Channel Blockade
Another potential mechanism of action for this class of compounds is the blockade of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials. By blocking these channels, particularly in their inactivated state, these compounds can prevent the spread of seizure activity. The redesign of the cardiotoxic sodium channel blocker Disopyramide has led to the development of 2-aryl-2-(pyridin-2-yl)acetamides with broad-spectrum anticonvulsant activity, suggesting that sodium channel inhibition is a key mechanism for this structural class.[2]
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs generally involves the coupling of a pyridine-2-carboxylic acid derivative with 2,6-dimethylaniline.
Caption: General synthetic workflow for analogs.
A detailed protocol for a related series of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides involved the coupling of the 2,6-dimethylphenylamino group with GABA via an intermediate acetanilide obtained by chloroacetylation.
Anticonvulsant Screening Workflow
The anticonvulsant activity of the synthesized compounds is typically evaluated using a standardized screening workflow.
Caption: Anticonvulsant screening workflow.
Maximal Electroshock (MES) Test Protocol:
-
Animal Model: Male albino mice or rats.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal.
-
Stimulation: An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ED50 is calculated based on the dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:
-
Animal Model: Male albino mice or rats.
-
Drug Administration: The test compound is administered i.p. or orally.
-
Chemoconvulsant Administration: After a predetermined time, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.
-
Observation: Animals are observed for the onset and severity of seizures.
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Data Analysis: The ED50 is calculated.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel anticonvulsant agents. The available data indicates that substitutions on the pyridine ring significantly influence anticonvulsant potency and the therapeutic index. The primary mechanisms of action appear to involve the modulation of GABAergic neurotransmission and the blockade of voltage-gated sodium channels.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of analogs with diverse substitutions on both the pyridine and phenyl rings to establish a more comprehensive quantitative SAR.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds using techniques such as electrophysiology and receptor binding assays.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
By pursuing these avenues of research, it is anticipated that novel this compound analogs with improved efficacy and safety profiles can be developed for the treatment of epilepsy and other neurological disorders.
References
- 1. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Cytotoxicity Data for N-(2,6-dimethylphenyl)pyridine-2-carboxamide
Extensive searches of publicly available scientific literature and databases have revealed no specific experimental studies detailing the cytotoxic effects of N-(2,6-dimethylphenyl)pyridine-2-carboxamide on any cancer cell lines. While research exists on the anti-cancer properties of various pyridine and carboxamide derivatives, data for this particular compound is not present in the accessible domain.
Therefore, a direct comparison guide on the cytotoxicity of this compound versus other anti-cancer agents, supported by experimental data, cannot be constructed at this time.
For researchers and drug development professionals interested in evaluating the cytotoxic potential of this compound, this guide provides a comprehensive framework. It includes standardized experimental protocols for key cytotoxicity assays and templates for data presentation and visualization, which can be utilized once experimental data is generated.
Framework for Cytotoxicity Comparison Guide
This section provides a template for the presentation and comparison of cytotoxicity data.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between the investigational compound and alternatives.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound and Comparative Agents on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM)¹ |
| This compound | e.g., MCF-7 | Breast | Data |
| e.g., A549 | Lung | Data | |
| e.g., HeLa | Cervical | Data | |
| Comparative Agent 1 (e.g., Doxorubicin) | MCF-7 | Breast | Data |
| A549 | Lung | Data | |
| HeLa | Cervical | Data | |
| Comparative Agent 2 (e.g., Cisplatin) | MCF-7 | Breast | Data |
| A549 | Lung | Data | |
| HeLa | Cervical | Data |
¹IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data should be presented as mean ± standard deviation from a minimum of three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for widely used cytotoxicity assays.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells are passaged upon reaching 80-90% confluency.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compound and comparative agents are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%). Cells are treated with a range of concentrations of the compounds for a specified duration (e.g., 48 or 72 hours). Control wells receive medium with the solvent at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro cytotoxicity screening.
Potential Signaling Pathways
While no specific signaling pathways have been identified for this compound, many cytotoxic agents induce cell death through the activation of apoptotic pathways. The diagram below illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated.
Caption: A simplified diagram of potential apoptotic signaling pathways.
This framework provides the necessary structure for a comprehensive comparison guide. Researchers can use these protocols and templates to generate and present data for this compound, enabling a thorough evaluation of its cytotoxic properties against other compounds.
Comparative Guide to the Cross-Reactivity Profile of N-(2,6-dimethylphenyl)pyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a compound of interest in medicinal chemistry, and a structurally related analog with known biological activity. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide leverages data from a similar pyridine carboxamide derivative to provide a framework for potential biological targets and to outline experimental approaches for characterization.
Introduction
This compound belongs to the pyridine carboxamide class of compounds, a scaffold known to exhibit a range of biological activities. While specific quantitative data on its target profile is scarce, its structural features—a pyridine ring, a carboxamide linker, and a substituted phenyl ring—are present in molecules with documented pharmacological effects, including potential antimicrobial and anti-inflammatory properties.
To offer a meaningful comparison, this guide includes data on 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide , a pyridine carboxamide derivative that has been studied for its antifungal activity and its inhibitory effect on succinate dehydrogenase (SDH).[1] SDH is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it a target for a variety of therapeutic agents.[1][2][3]
Comparative Analysis
The following table summarizes the available information for this compound and its comparator, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide. This comparison highlights the known antifungal activity of the comparator and suggests a potential avenue for investigating the biological activity of the target compound.
| Feature | This compound | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide |
| Structure | ||
| Reported Biological Activity | Potential antimicrobial and anti-inflammatory properties (qualitative) | Antifungal activity against Botrytis cinerea[1] |
| Mechanism of Action | Not definitively determined | Inhibition of succinate dehydrogenase (SDH)[1] |
| Quantitative Data (IC50) | Not available | 5.6 mg/L (17.3 µM) against B. cinerea SDH[1] |
| Quantitative Data (EC50) | Not available | 5.31 mg/L against B. cinerea[1] |
Experimental Protocols
To facilitate the investigation of the cross-reactivity and biological activity of this compound, a detailed protocol for a succinate dehydrogenase (SDH) inhibition assay is provided below. This assay can be adapted to test the compound against SDH from various organisms, including fungi and mammals, to determine its inhibitory potential and selectivity.
Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on SDH.
Principle: The activity of SDH is measured by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which accepts electrons from the enzyme. A decrease in the rate of DCIP reduction in the presence of the test compound indicates inhibition of SDH.
Materials:
-
Mitochondrial fraction containing SDH (from a relevant source, e.g., Botrytis cinerea or mammalian tissue)
-
This compound (test compound)
-
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (positive control inhibitor)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium succinate (substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare working solutions of sodium succinate, DCIP, and PMS in phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations (serial dilutions) to the sample wells. Add 10 µL of DMSO to the control wells.
-
Add 20 µL of the mitochondrial fraction to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a 20 µL mixture of sodium succinate, DCIP, and PMS to each well.
-
Immediately measure the absorbance at 600 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and the general signaling pathway of SDH inhibition.
Caption: Experimental workflow for the SDH inhibition assay.
References
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of N-Aryl Pyridine-2-Carboxamides: A Comparative Analysis with Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal efficacy of a representative N-aryl pyridine-2-carboxamide, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, against the widely used commercial fungicide, thifluzamide. The data presented is compiled from published research and aims to provide an objective overview for researchers and professionals in the field of fungicide development.
Comparative Efficacy Analysis
The fungicidal activity of 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide was evaluated against Botrytis cinerea, a prevalent plant pathogen. The results are benchmarked against thifluzamide, a commercial fungicide known for its effectiveness against this pathogen.
In Vitro Efficacy
The in vitro fungicidal activity was determined by measuring the inhibition of mycelial growth. Both compounds exhibited significant inhibitory effects on the growth of Botrytis cinerea.
Table 1: In Vitro Fungicidal Activity against Botrytis cinerea
| Compound | Concentration (mg/L) | Inhibition Rate (%) |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 50 | 76.9 |
| Thifluzamide | 50 | Not specified in source |
In Vivo Efficacy
In vivo tests were conducted to assess the preventative efficacy of the compounds in a controlled environment.
Table 2: In Vivo Preventative Efficacy against Botrytis cinerea
| Compound | Concentration (mg/L) | Preventative Efficacy (%) |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 200 | 53.9 |
| 100 | 49.0 | |
| 50 | 27.1 | |
| Thifluzamide | 200 | 55.2 |
| 100 | 41.2 | |
| 50 | 33.8 |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Both 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide and thifluzamide belong to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain at complex II (succinate dehydrogenase).[1] By inhibiting this enzyme, they block the tricarboxylic acid (TCA) cycle, leading to a cessation of energy production and ultimately, fungal cell death.[1]
The inhibitory activity against the B. cinerea succinate dehydrogenase (SDH) enzyme was quantified to further understand the mechanism of action.
Table 3: Inhibition of B. cinerea Succinate Dehydrogenase (SDH)
| Compound | IC₅₀ (mg/L) | IC₅₀ (µM) |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 5.6 | 17.3 |
| Thifluzamide | 7.61 | 14.4 |
The comparable IC₅₀ values indicate that 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide is as potent as thifluzamide in inhibiting the target enzyme.[1]
Experimental Protocols
The following are summaries of the methodologies employed in the cited research to evaluate the fungicidal efficacy.
In Vitro Antifungal Activity Assay
The in vitro antifungal activity was assessed using the mycelium growth rate method.
-
Preparation of Media: Potato Dextrose Agar (PDA) medium was prepared and autoclaved.
-
Incorporation of Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the molten PDA at desired concentrations.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of B. cinerea was placed at the center of the PDA plate.
-
Incubation: The plates were incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
Measurement: The diameter of the fungal colony was measured, and the inhibition rate was calculated relative to a control (without the test compound).
In Vivo Antifungal Activity Assay (Preventative)
The in vivo preventative efficacy was evaluated on a host plant (e.g., cucumber leaves).
-
Plant Cultivation: Healthy host plants were grown under controlled greenhouse conditions.
-
Compound Application: A solution of the test compound at various concentrations was sprayed evenly onto the leaves of the plants.
-
Inoculation: After a drying period, the treated leaves were inoculated with a spore suspension of B. cinerea.
-
Incubation: The inoculated plants were maintained in a high-humidity environment to promote infection.
-
Disease Assessment: After a set incubation period, the disease severity (e.g., lesion diameter or percentage of infected area) was assessed.
-
Efficacy Calculation: The preventative efficacy was calculated by comparing the disease severity on treated plants to that on untreated control plants.
Conclusion
The N-aryl pyridine-2-carboxamide, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrates significant fungicidal activity against Botrytis cinerea, comparable to the commercial fungicide thifluzamide. Both compounds act as potent inhibitors of succinate dehydrogenase, a key enzyme in fungal respiration. The presented data suggests that N-aryl pyridine-2-carboxamides are a promising class of compounds for the development of new and effective fungicides. Further research, including broader spectrum activity and toxicological studies, is warranted to fully assess their potential as commercial agrochemicals.
References
A Comparative Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the purity and accurate identification of compounds are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring the reliability and validity of analytical methods. This guide provides a comprehensive comparison of N-(2,6-dimethylphenyl)pyridine-2-carboxamide as a CRM, offering insights into its performance, available alternatives, and the experimental protocols for its analysis.
This compound is a critical reference standard, recognized as Bupivacaine Impurity A in the European Pharmacopoeia (EP) and Mepivacaine Impurity C . Its availability as a CRM is essential for pharmaceutical companies in the quality control of these widely used local anesthetics.
Performance Comparison of Certified Reference Materials
The selection of a suitable CRM is a critical decision for any analytical laboratory. Key performance indicators include certified purity, uncertainty levels, and traceability to international standards. Below is a comparative table summarizing the typical specifications of this compound CRMs available from leading suppliers.
| Feature | Supplier A (e.g., Sigma-Aldrich TraceCERT®) | Supplier B (e.g., LGC Standards) | Supplier C (Pharmacopoeial Standard - EP/USP) |
| Product Name | This compound | This compound | Bupivacaine Impurity A / Mepivacaine Impurity C |
| Grade | Certified Reference Material (CRM) | Certified Reference Material (CRM) | Primary Standard |
| Certified Purity | Typically ≥99.5% | Typically ≥99.0% | Defined by the respective pharmacopoeia |
| Uncertainty | Stated on the Certificate of Analysis | Stated on the Certificate of Analysis | Stated in the monograph or on the certificate |
| Traceability | ISO/IEC 17025 and ISO 17034 accredited | ISO 17034 accredited | Established by the pharmacopeial authority |
| Documentation | Comprehensive Certificate of Analysis | Certificate of Analysis | Certificate of Analysis and Pharmacopoeial Monograph |
| Analytical Techniques Used for Certification | qNMR, HPLC, Mass Spectrometry, etc. | HPLC, Mass Spectrometry, NMR, etc. | A combination of chromatographic and spectroscopic techniques |
Experimental Protocols
Accurate quantification and identification of this compound in pharmaceutical preparations rely on robust analytical methods. The following are detailed methodologies based on pharmacopoeial guidelines and relevant scientific literature.
High-Performance Liquid Chromatography (HPLC) Method for Related Substances in Bupivacaine Hydrochloride (based on European Pharmacopoeia)
This method is suitable for the determination of this compound (Bupivacaine Impurity A) in bupivacaine hydrochloride active pharmaceutical ingredient (API).
-
Chromatographic System:
-
Column: A stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer solution (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile) in a defined ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a specified wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Procedure:
-
Standard Solution Preparation: Prepare a solution of the this compound CRM in the mobile phase at a known concentration.
-
Sample Solution Preparation: Prepare a solution of the bupivacaine hydrochloride sample in the mobile phase at a specified concentration.
-
Chromatography: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system, including resolution between the impurity and the main peak, and the symmetry of the peaks.
-
Calculation: Calculate the content of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the CRM in the standard chromatogram.
-
Gas Chromatography (GC) Method for the Analysis of Bupivacaine and Related Compounds
Gas chromatography can also be employed for the analysis of bupivacaine and its impurities.
-
Chromatographic System:
-
Column: A fused silica capillary column (e.g., 30 m x 0.25 mm) coated with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: Typically 280 °C.
-
Oven Temperature Program: A programmed temperature gradient to ensure separation of all components.
-
-
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the CRM and the sample in a suitable solvent (e.g., methanol or dichloromethane). Derivatization may be required for certain compounds to improve their volatility and chromatographic behavior.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solutions into the gas chromatograph.
-
Analysis: The components are separated based on their boiling points and interaction with the stationary phase and are subsequently detected.
-
Quantification: The amount of the impurity is determined by comparing its peak area to that of the CRM.
-
Visualizing the Workflow
To better understand the process of utilizing a Certified Reference Material for quality control, the following diagrams illustrate the key workflows.
Caption: HPLC analysis workflow using a CRM.
Caption: Metrological traceability of a CRM.
Conclusion
The use of a well-characterized Certified Reference Material for this compound is indispensable for ensuring the quality and safety of bupivacaine and mepivacaine drug products. When selecting a CRM, it is crucial to consider the certified purity, associated uncertainty, and the traceability of the material. By employing validated analytical methods, such as the HPLC and GC procedures detailed in this guide, researchers and quality control analysts can confidently and accurately quantify this critical impurity, thereby adhering to stringent regulatory requirements and contributing to the overall quality of pharmaceutical products.
In vivo validation of N-(2,6-dimethylphenyl)pyridine-2-carboxamide activity in mouse models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in-vivo validation of N-(2,6-dimethylphenyl)pyridine-2-carboxamide and its structural analogs in various mouse models. The data presented herein summarizes the therapeutic potential of this class of compounds across different disease areas, including oncology and neurology.
This guide synthesizes experimental data from multiple studies to offer an objective comparison of the performance of these compounds against relevant alternatives. Detailed methodologies for key in vivo experiments are provided to facilitate reproducibility and further investigation.
Anticonvulsant Activity
A key area of investigation for compounds containing the N-(2,6-dimethylphenyl) moiety has been in the field of epilepsy. Studies have evaluated the efficacy of N-(2,6-dimethylphenyl)pyridinedicarboximides and N4-(2,6-dimethylphenyl) semicarbazones in mouse models of seizures.
Comparative Efficacy of Anticonvulsant Compounds
| Compound | Mouse Strain | Seizure Model | Route of Administration | ED50 | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Inbred Strains | Maximal Electroshock (MES) | Intraperitoneal | 160.9 µmol/kg | >310.2 µmol/kg | 1.93 | [1] |
| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Not Specified | Maximal Electroshock (MES) | Intraperitoneal | Not explicitly stated in µmol/kg, but active in multiple seizure models | No neurotoxicity observed | Not applicable | [2] |
Key Findings:
-
N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide demonstrated anti-MES activity in mice, though with a relatively low protective index, suggesting a narrow therapeutic window.[1]
-
N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone emerged as a promising candidate with a broad spectrum of anticonvulsant activity across five seizure models and a lack of observed neurotoxicity.[2] This compound was also shown to increase GABA levels by 118% and inhibit the GABA transaminase enzyme.[2]
Antitumor Activity
Derivatives of pyridine-2-carboxamide have shown significant promise in oncology, with several compounds demonstrating robust in vivo antitumor efficacy in mouse models. These compounds often act as inhibitors of critical signaling pathways in cancer, such as the SHP2 and HPK1 pathways.
Comparative Efficacy of Antitumor Compounds
| Compound | Mouse Model | Tumor Type | Route of Administration | Dosage | Primary Efficacy Endpoint | Result | Reference |
| Compound C6 (Substituted pyridine carboxamide) | MV-4-11 xenograft | Acute Myeloid Leukemia | Oral | 30 mg/kg | Tumor Growth Inhibition (TGI) | 69.5% | [3] |
| Compound 19 (Pyridine-2-carboxamide analogue) | CT26 syngeneic | Colorectal Cancer | Not Specified | Not Specified | Tumor Growth Inhibition (TGI) | 94.3% (in combination with anti-PD-1) | [4][5] |
| Compound 19 (Pyridine-2-carboxamide analogue) | MC38 syngeneic | Colorectal Cancer | Not Specified | Not Specified | Tumor Growth Inhibition (TGI) | 83.3% (in combination with anti-PD-1) | [4][5] |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | Leukemia | Not Specified | 40 mg/kg (2 daily doses for 6 days) | % T/C (Treated vs. Control survival) | 246% | [6] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | Leukemia | Not Specified | 10 mg/kg (2 daily doses for 6 days) | % T/C (Treated vs. Control survival) | 255% | [6] |
Key Findings:
-
Substituted pyridine carboxamide derivatives have demonstrated potent antitumor activity as SHP2 inhibitors. Compound C6, for instance, significantly suppressed tumor growth in a xenograft mouse model of acute myeloid leukemia.[3]
-
In the context of immuno-oncology, pyridine-2-carboxamide analogues targeting HPK1 have shown remarkable efficacy in murine colorectal cancer models, especially when combined with anti-PD-1 therapy.[4][5]
-
Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have also been identified as effective antineoplastic agents in mouse models of leukemia.[6]
Experimental Protocols
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compound, such as N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide, is administered intraperitoneally at various doses.
-
Induction of Seizure: A short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is calculated.
Xenograft Mouse Model for Antitumor Efficacy
This model is used to assess the efficacy of anticancer compounds on human tumors grown in immunodeficient mice.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human tumor cells (e.g., MV-4-11 acute myeloid leukemia cells) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound (e.g., Compound C6) is administered, often orally, at a specified dose and schedule.
-
Endpoint: Tumor volume is measured regularly using calipers. The study is terminated when tumors in the control group reach a certain size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.
Signaling Pathways
SHP2 Inhibition Pathway
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway. In cancer, SHP2 is often hyperactivated, promoting tumor proliferation.
HPK1 Inhibition Pathway in T-Cells
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. By inhibiting HPK1, the antitumor immune response can be enhanced.
References
- 1. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-(2,6-dimethylphenyl)pyridine-2-carboxamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS No: 39627-98-0), ensuring compliance with safety protocols and regulatory requirements.
Key Safety and Disposal Information
The following table summarizes the essential hazard and disposal information for this compound. This data is compiled from safety data sheets (SDS) to provide a quick reference for safe handling and disposal.
| Parameter | Information | Citation |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [1][2] |
| Spill Containment | Contain and absorb spill with sand, earth, inert material, or vermiculite. | [2] |
Procedural Guidance for Disposal
The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations for hazardous waste. The compound should be disposed of through an authorized hazardous or special waste collection point.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify waste containing this compound.
-
Segregate this waste from non-hazardous materials and other incompatible chemical waste.
-
-
Containerization:
-
Use a suitable, clearly labeled, and sealable container for the waste. Polyethylene or polypropylene containers are recommended.[2]
-
Ensure the container is free from leaks and securely sealed when not in use.[2]
-
Attach a completed dangerous waste label to the container as soon as the first waste is added.
-
-
Storage:
-
Collection and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Do not discharge the chemical into drains or the environment.[1][5]
-
For contaminated packaging, it can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permissible by local regulations.[5]
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-(2,6-dimethylphenyl)pyridine-2-carboxamide
For immediate reference, this guide provides essential safety and logistical information for handling N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS No. 39627-98-0), a compound that may be used as an intermediate in the pharmaceutical industry. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection meeting standards such as OSHA 29 CFR 1910.133 or EU EN166.[2] A face shield may be necessary where there is a significant splash potential.[4][5] | To protect against serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., light weight rubber gloves).[1] The specific glove material should be selected based on the nature of the work and resistance to the chemical. Always inspect gloves prior to use and wash hands thoroughly after removal.[2][4] | To prevent skin contact and irritation.[1][2][3] |
| Body Protection | A laboratory coat, buttoned to cover as much skin as possible.[4] For larger quantities or where there is a risk of significant exposure, overalls should be worn.[1] Closed-toe footwear is mandatory.[2] | To protect the skin from accidental splashes and contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area.[1] However, if dust, mists, or vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6] | To prevent respiratory tract irritation.[1][2][3] Engineering controls such as fume hoods are the primary method for controlling airborne exposure. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
Minor Spills : Immediately clean up all spills. Avoid breathing vapors and contact with skin and eyes. Contain and absorb the spill with inert material such as sand, earth, or vermiculite. Place the absorbed material into a suitable, labeled container for disposal.[1]
-
Major Spills : Evacuate the area and move upwind. Alert the appropriate emergency services and inform them of the nature and location of the hazard.[1]
-
Disposal Plan
All waste materials should be treated as hazardous waste.
-
Waste Collection :
-
Collect all residues and contaminated materials in labeled, sealed containers.[1]
-
-
Disposal Method :
-
Regulatory Compliance :
By implementing these safety measures and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
